(2R,2R)-PF-07258669
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H27FN6O2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2R)-2-(5-fluoro-2-methoxy-4-pyridinyl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one |
InChI |
InChI=1S/C25H27FN6O2/c1-15(18-12-21(34-3)29-13-20(18)26)24(33)32-10-7-25(14-32)6-5-17-11-19(16(2)30-22(17)31-25)23-27-8-4-9-28-23/h4,8-9,11-13,15H,5-7,10,14H2,1-3H3,(H,30,31)/t15-,25+/m1/s1 |
InChI Key |
PARGFYLSRQUWHR-BZQUYTCOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Antagonistic Action of (2R,2R)-PF-07258669 on the Melanocortin-4 Receptor: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of (2R,2R)-PF-07258669, a potent and selective antagonist of the Melanocortin-4 Receptor (MC4R). Developed for researchers, scientists, and drug development professionals, this document details the binding affinity, functional antagonism, and the underlying signaling pathways affected by this compound. This compound is under investigation for its therapeutic potential in conditions of appetite loss, such as anorexia and cachexia.[1][2]
Core Mechanism of Action: Competitive Antagonism of MC4R
This compound acts as a competitive antagonist at the MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][3] The MC4R plays a pivotal role in regulating energy homeostasis, with its activation by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) leading to a reduction in food intake and an increase in energy expenditure. By binding to the MC4R, this compound blocks the binding of these endogenous agonists, thereby inhibiting the downstream signaling cascade that promotes satiety. This antagonistic action is the primary mechanism through which the compound is proposed to stimulate appetite and increase body weight.[1][2]
Quantitative Analysis of Receptor Binding and Functional Potency
The interaction of this compound with the MC4R has been characterized by its high binding affinity and potent functional antagonism. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics that quantify these properties.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human MC4R | 460 pM | [4] |
| Rat MC4R | 520 pM | [4] | |
| Dog MC4R | 94 pM | [4] | |
| Functional Antagonism (IC50) | Human MC4R | 13 nM | [5] |
Table 1: Binding Affinity and Functional Potency of this compound for MC4R. This table summarizes the high affinity and potent antagonism of this compound across different species.
Furthermore, this compound demonstrates significant selectivity for MC4R over other melanocortin receptor subtypes, which is a critical attribute for minimizing off-target effects.
| Receptor Subtype | Selectivity over MC4R | Reference |
| MC1R | >200-fold | [4] |
| MC3R | >200-fold | [4] |
| MC5R | >200-fold | [4] |
Table 2: Selectivity Profile of this compound. This table highlights the compound's high selectivity for the MC4R, suggesting a favorable safety profile.
Elucidation of the MC4R Signaling Pathway
The canonical signaling pathway of the MC4R involves its coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the physiological responses of reduced appetite and increased energy expenditure. This compound, by blocking agonist binding, prevents this Gαs-mediated signaling cascade.
In addition to the canonical Gαs pathway, MC4R can also signal through alternative pathways, including the recruitment of β-arrestins. The role of β-arrestin in MC4R signaling is complex and can lead to both receptor desensitization and the activation of distinct downstream effectors. The antagonistic action of this compound is expected to inhibit both the Gs-dependent and potentially the β-arrestin-mediated signaling pathways upon agonist stimulation.
Figure 1: MC4R Signaling Pathway and the Antagonistic Action of this compound. This diagram illustrates the canonical Gαs-cAMP pathway activated by α-MSH and its inhibition by this compound. The potential for β-arrestin recruitment is also shown.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the MC4R.
Figure 2: Workflow for the Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of this compound to the MC4R.
Detailed Methodology:
-
Cell Lines: HEK293 cells stably expressing human, rat, or dog MC4R are typically used.
-
Radioligand: A commonly used radioligand is [¹²⁵I]-NDP-α-MSH.
-
Incubation: Cell membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound, this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to measure the ability of this compound to antagonize the agonist-induced production of cAMP.
Figure 3: Workflow for the cAMP Functional Assay. This diagram illustrates the procedure for assessing the functional antagonist activity of this compound.
Detailed Methodology:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human MC4R are commonly used.
-
Stimulation: Cells are pre-incubated with various concentrations of this compound before being stimulated with a sub-maximal concentration of an agonist, such as α-MSH or NDP-α-MSH.
-
cAMP Measurement: Intracellular cAMP levels are quantified using commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
-
Data Analysis: The data are fitted to a four-parameter logistic equation to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
Conclusion
This compound is a potent, selective, and competitive antagonist of the MC4R. Its mechanism of action is centered on the blockade of the canonical Gαs-cAMP signaling pathway, thereby inhibiting the anorexigenic signals mediated by endogenous agonists. The high binding affinity and functional potency, coupled with its selectivity, underscore its potential as a therapeutic agent for disorders characterized by appetite loss. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and similar compounds targeting the melanocortin system.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin Pathways: Suppressed and Stimulated Melanocortin-4 Receptor (MC4R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R,2R)-PF-07258669: A Deep Dive into Structure-Activity Relationships for a Novel MC4R Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies for (2R,2R)-PF-07258669, a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2] PF-07258669 has emerged as a promising clinical candidate for the treatment of appetite loss associated with conditions such as cachexia and anorexia.[1][3][4][5] This document details the key molecular interactions, quantitative SAR data, and the experimental protocols utilized in its development.
Core Structure and Pharmacophore
The discovery of PF-07258669 began with a focused screening of a Pfizer compound library, which identified an initial hit that, after a spontaneous acyl migration, yielded a significantly more potent pyrrolidine-based scaffold.[6] Optimization of this lead focused on improving potency, reducing off-target effects such as hERG inhibition, and enhancing metabolic stability.[7] A key innovation in the development of PF-07258669 was the introduction of a spirocyclic core, which locked the molecule in its bioactive conformation, leading to a substantial increase in potency.[3]
Structure-Activity Relationship Studies
The following tables summarize the quantitative data from SAR studies, highlighting the impact of various structural modifications on MC4R binding affinity and other key parameters.
| Compound | R1 | R2 | R3 | hMC4R Ki (nM) | hERG IC50 (µM) |
| Lead Compound | H | H | Quinoline (B57606) | 6.4 | <1 |
| Analog 1 | Me | H | Quinoline | 2.1 | 1.5 |
| Analog 2 | H | Me | Quinoline | 8.9 | <1 |
| Analog 3 | H | H | 4-CF3-Phenyl | 15.2 | 12 |
| PF-07258669 | Me (spirocyclic core) | H | 5-fluoro-2-methoxypyridine | 0.46 | 28 |
Table 1: Impact of Core Modifications on Potency and hERG Inhibition. Introduction of a methyl group at the R1 position and replacement of the quinoline moiety were key steps in improving the safety profile while maintaining or improving potency. The spirocyclic core of PF-07258669 was instrumental in achieving high affinity.
| Compound | X | Y | Z | hMC4R Ki (nM) | Rat Liver Microsomal Stability (CLint, µL/min/mg) |
| Analog 4 | N | CH | CH | 5.8 | 120 |
| Analog 5 | CH | N | CH | 3.2 | 85 |
| Analog 6 | CH | CH | N | 1.1 | 45 |
| PF-07258669 | N | C-F | C-OMe | 0.46 | 22 |
Table 2: Optimization of the Pyridine (B92270) Moiety. Modifications to the pyridine ring significantly influenced both potency and metabolic stability. The final combination of a fluorine and a methoxy (B1213986) group in PF-07258669 provided an optimal balance of these properties.
Signaling Pathway and Mechanism of Action
PF-07258669 acts as an antagonist at the MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[8] The MC4R plays a crucial role in regulating energy homeostasis and appetite.[2][8] Endogenous agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), activate the MC4R, leading to a signaling cascade that suppresses appetite. By blocking the binding of these agonists, PF-07258669 inhibits this signaling pathway, thereby promoting food intake and weight gain.[6]
References
- 1. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Preclinical Pharmacology of the MC4R Antagonist PF-07258669: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of PF-07258669, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for professionals in the fields of pharmacology and drug development.
Introduction
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in the regulation of energy homeostasis, appetite, and body weight.[1] Activation of MC4R signaling pathways is associated with a suppression of appetite.[2] Consequently, antagonism of MC4R presents a promising therapeutic strategy for conditions characterized by appetite loss, such as anorexia nervosa and cachexia.[1][3]
PF-07258669 is a small molecule antagonist of the MC4R developed by Pfizer for the potential treatment of anorexia nervosa.[3] Preclinical studies have demonstrated its high potency, selectivity, and in vivo efficacy in animal models of appetite loss.[3][4] This document summarizes the key preclinical findings, including binding affinities, functional activities, pharmacokinetic profiles, and in vivo efficacy data. Detailed experimental methodologies, where available, are also provided.
In Vitro Pharmacology
Binding Affinity and Selectivity
PF-07258669 exhibits high binding affinity for the human, rat, and dog MC4R. The compound also demonstrates significant selectivity for MC4R over other melanocortin receptor subtypes (MC1R, MC3R, and MC5R).[3]
Table 1: MC4R Binding Affinity of PF-07258669
| Species | Ki (pM) |
| Human | 460[3] |
| Rat | 520[3] |
| Dog | 94[3] |
Table 2: Selectivity of PF-07258669 for Melanocortin Receptor Subtypes
| Receptor Subtype | Selectivity vs. MC4R |
| MC1R | >200-fold[3] |
| MC3R | >200-fold[3] |
| MC5R | >200-fold[3] |
Functional Activity
PF-07258669 acts as a potent antagonist of the MC4R, inhibiting its signaling cascade.
Table 3: Functional Potency of PF-07258669
| Assay Type | Parameter | Value (nM) |
| Functional Antagonism | IC50 | 13 |
hERG Inhibition
A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to inhibit the hERG potassium channel, which can be associated with cardiac arrhythmias.
Table 4: hERG Inhibition by PF-07258669
| Parameter | Value (µM) |
| IC50 | 28[3] |
In Vivo Pharmacology
Pharmacokinetics
The pharmacokinetic properties of PF-07258669 have been evaluated in rats and dogs, demonstrating good oral bioavailability.
Table 5: Pharmacokinetic Parameters of PF-07258669 in Rats
| Parameter | Route | Value |
| Oral Bioavailability | Oral | 28%[3] |
| Unbound Brain to Unbound Plasma Ratio (Cb,u/Cp,u) | - | 0.16[3] |
Table 6: Pharmacokinetic Parameters of PF-07258669 in Dogs
| Parameter | Route | Value |
| Oral Bioavailability | Oral | 93% |
In Vivo Efficacy in a Rat Model of Anorexia
The efficacy of PF-07258669 in stimulating appetite and promoting weight gain was assessed in an aged rat model of anorexia.[3] Treatment with PF-07258669 resulted in a dose-dependent increase in both food intake and body weight.[2]
Table 7: In Vivo Efficacy of PF-07258669 in Aged Rats
| Parameter | Dosing Regimen | Result |
| Food Intake | 0.3-10 mg/kg, twice daily, orally for 22 days | Robust and dose-responsive increase |
| Body Weight | 0.3-10 mg/kg, twice daily, orally for 22 days | Robust and dose-responsive increase |
| Unbound Brain EC50 (for body weight gain) | - | 32 nM[3] |
Experimental Protocols
While the primary publications on PF-07258669 provide an overview of the experimental methods, detailed, step-by-step protocols are not fully disclosed in the public domain. The following sections describe generalized protocols for the key assays used in the preclinical evaluation of MC4R antagonists, based on standard methodologies in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the MC4R.
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human, rat, or dog MC4R are cultured under standard conditions.[5]
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.[5] The protein concentration of the membrane preparation is determined using a standard protein assay.[5]
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound (PF-07258669).[6]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled MC4R ligand.
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.[5]
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced activation of MC4R, which signals through the Gs-adenylyl cyclase pathway to produce cyclic AMP (cAMP).
-
Cell Culture:
-
HEK293 or CHO cells stably expressing the MC4R are seeded in 96-well plates and allowed to adhere overnight.[5]
-
-
Antagonist Assay:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[5]
-
Cells are pre-incubated with increasing concentrations of the antagonist (PF-07258669).
-
A fixed concentration of an MC4R agonist (e.g., α-MSH) is then added to stimulate the receptor.
-
The cells are incubated for a defined period to allow for cAMP production.
-
-
cAMP Detection:
-
Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis.
-
Aged Rat Model of Anorexia
This in vivo model is used to evaluate the efficacy of compounds in stimulating appetite and promoting weight gain in a condition that mimics age-related anorexia or cachexia.
-
Animals:
-
Aged male or female rats (e.g., Sprague-Dawley or Wistar strains) are used. The specific age would be chosen to represent a senescent state with naturally reduced food intake and body weight.
-
-
Housing and Acclimation:
-
Animals are individually housed in metabolic cages to allow for accurate measurement of food and water intake.
-
Animals are acclimated to the housing conditions and handling procedures before the start of the experiment.
-
-
Dosing and Measurements:
-
Data Analysis:
-
Changes in food intake and body weight are calculated relative to baseline and compared between the treatment and vehicle control groups.
-
Dose-response curves are generated to determine the potency of the compound (e.g., EC50 for body weight gain).
-
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Animals:
-
Studies are typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).
-
-
Dosing:
-
The compound is administered both intravenously (IV) and orally (PO) to different groups of animals to determine absolute oral bioavailability.
-
Blood samples are collected at various time points after dosing.
-
-
Sample Analysis:
-
The concentration of the compound in plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC), are calculated using non-compartmental analysis.
-
Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Signaling Pathway
Caption: MC4R signaling pathway and the antagonistic action of PF-07258669.
Experimental Workflow
Caption: Generalized preclinical evaluation workflow for an MC4R antagonist.
References
- 1. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (2R,2R)-PF-07258669 in Regulating Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,2R)-PF-07258669 is a potent and selective, orally bioavailable small molecule antagonist of the melanocortin-4 receptor (MC4R). The MC4R plays a pivotal role in the central nervous system's regulation of energy homeostasis, including appetite, food intake, and energy expenditure.[1][2] Deficiencies in MC4R signaling are associated with hyperphagia and obesity, while antagonism of this receptor presents a therapeutic opportunity for conditions characterized by appetite loss and body weight wasting, such as anorexia nervosa and cachexia.[1][2] This technical guide provides an in-depth overview of the preclinical data and mechanism of action of this compound, positioning it as a promising clinical candidate for the treatment of appetite loss.[1]
Introduction: The Melanocortin-4 Receptor and Energy Homeostasis
The central melanocortin system is a critical regulator of energy balance. The MC4R, a G protein-coupled receptor (GPCR) predominantly expressed in the brain, is a key component of this pathway.[1][2] Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate the MC4R, leading to a signaling cascade that suppresses appetite and increases energy expenditure. Conversely, antagonism of the MC4R blocks these anorexigenic signals, thereby promoting food intake and weight gain. This makes the MC4R an attractive therapeutic target for managing conditions of severe appetite loss.[1]
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the MC4R. By binding to the receptor, it prevents the binding of endogenous agonists like α-MSH, thereby inhibiting the downstream signaling that leads to appetite suppression. This antagonism effectively "turns off" the satiety signal mediated by the MC4R, resulting in an increased drive to eat.
Signaling Pathway of MC4R Antagonism
The following diagram illustrates the mechanism of action of this compound at the cellular level.
Preclinical Pharmacology
This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
In Vitro Potency and Selectivity
The binding affinity and functional antagonism of this compound were assessed in various in vitro assays. The compound demonstrates high potency for the human, rat, and dog MC4R.
| Parameter | Species | Value |
| Ki | Human | 0.46 nM |
| Rat | 0.52 nM | |
| Dog | 0.094 nM | |
| IC50 | Human | 13 nM |
| Selectivity | >200-fold vs. MC1R, MC3R, MC5R |
Table 1: In Vitro Potency and Selectivity of this compound.
Pharmacokinetics
Pharmacokinetic studies in rats and dogs have shown that this compound possesses favorable properties for oral administration, including good bioavailability.
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUCinf (ng·h/mL) | F (%) |
| Rat | IV | 1 | 1.0 | - | 785 | - |
| PO | 5 | 0.98 | 600 | 1120 | 28 | |
| Dog | IV | 1 | 2.3 | - | 1660 | - |
| PO | 5 | 3.6 | 1470 | 4610 | 93 |
Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs.
In Vivo Efficacy in an Aged Rat Model of Anorexia
The efficacy of this compound in stimulating appetite and promoting weight gain was evaluated in an aged rat model, which often exhibits characteristics of anorexia and cachexia.
| Dose (mg/kg, PO, BID) | Change in Daily Food Intake | Change in Body Weight |
| 0.3 | Increased | Increased |
| 1 | Increased | Increased |
| 3 | Increased | Increased |
| 10 | Increased | Increased |
Table 3: In Vivo Efficacy of this compound in an Aged Rat Model.
Treatment with this compound resulted in a robust and dose-responsive increase in both food intake and body weight in these animals. The unbound brain EC50 for a 0.5% bodyweight increase per day was determined to be 32 nM.
Experimental Protocols
In Vitro Assays
-
Receptor Binding Assays (Ki determination): Radioligand binding assays were performed using membranes from cells expressing recombinant human, rat, or dog MC4R. The ability of this compound to displace a specific radioligand was measured to determine its binding affinity (Ki).
-
Functional Antagonist Assays (IC50 determination): A functional cell-based assay measuring agonist-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production was used. The potency of this compound to inhibit the α-MSH-induced cAMP response was quantified to determine its IC50 value.
-
Selectivity Assays: Similar binding or functional assays were conducted for other melanocortin receptor subtypes (MC1R, MC3R, MC5R) to assess the selectivity of this compound.
In Vivo Aged Rat Model of Anorexia
-
Animal Model: Aged rats (specific strain and age to be detailed in the primary publication) were used. These animals typically exhibit reduced food intake and body weight compared to younger counterparts.
-
Housing and Acclimation: Animals were individually housed in a controlled environment with a standard light-dark cycle and allowed to acclimate for a specified period before the study commenced.
-
Dosing: this compound was formulated for oral administration and dosed twice daily (BID) for 22 days at concentrations ranging from 0.3 to 10 mg/kg. A vehicle control group was also included.
-
Endpoints:
-
Food Intake: Daily food consumption was measured for each animal.
-
Body Weight: Body weight was recorded daily.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and brain tissue samples were collected at various time points to determine drug concentrations and calculate parameters such as the unbound brain-to-plasma ratio and the in vivo EC50.
-
Experimental Workflow for In Vivo Efficacy Study
Clinical Development
This compound has advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult participants (NCT05113940). These studies will provide crucial information on the compound's human pharmacology and its potential for further development in patient populations with anorexia nervosa and other conditions associated with significant weight loss.
Conclusion
This compound is a potent and selective MC4R antagonist with a promising preclinical profile. Its ability to robustly increase food intake and body weight in an animal model of anorexia highlights its potential as a therapeutic agent for conditions characterized by a lack of appetite and energy imbalance. The ongoing clinical evaluation will be critical in determining its safety and efficacy in humans. The data presented in this guide underscore the potential of targeting the central melanocortin system with small molecule antagonists for the treatment of severe appetite loss.
References
- 1. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of anorexia and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anorexigenic Pathway Investigation with (2R,2R)-PF-07258669
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,2R)-PF-07258669 is a potent, selective, and orally bioavailable antagonist of the melanocortin-4 receptor (MC4R), a key regulator of appetite and energy homeostasis. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action within the anorexigenic pathway, summarizing key preclinical quantitative data, and outlining the experimental protocols used to generate this data. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its scientific investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MC4R antagonism for conditions such as anorexia and cachexia.
Introduction to this compound
This compound, developed by Pfizer, is a small molecule antagonist designed to target the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a critical role in the regulation of food intake and energy expenditure.[1][2] Endogenous agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), activate MC4R, leading to a suppression of appetite.[3] Consequently, antagonism of MC4R signaling is a promising therapeutic strategy to mitigate decreased appetite and body weight loss associated with anorexia or cachexia due to underlying diseases.[1][2] Preclinical studies have demonstrated that this compound can effectively increase food intake and body weight in animal models.[4] The compound has progressed into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult participants.
The Anorexigenic Signaling Pathway of MC4R
The anorexigenic effects of MC4R activation are primarily mediated through the Gαs-cAMP signaling cascade. The binding of an agonist like α-MSH to MC4R triggers a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade ultimately results in a reduction in food intake. This compound acts as a competitive antagonist at the MC4R, blocking the binding of α-MSH and thereby inhibiting this anorexigenic pathway, which is expected to lead to an increase in appetite.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, derived from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| MC4R Ki | Human | 460 pM | |
| Rat | 520 pM | ||
| Dog | 94 pM | ||
| MC4R IC50 | Not Specified | 13 nM | [4] |
| Selectivity | MC4R vs. MC1R, MC3R, MC5R | >200-fold | |
| hERG IC50 | Not Applicable | 28 µM |
Table 2: In Vivo Pharmacokinetics and Efficacy in Aged Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 28% | |
| Unbound Brain to Unbound Plasma Ratio (Cb,u/Cp,u) | 0.16 | |
| Unbound-Brain EC50 (for body weight increase) | 32 nM | |
| Dosing Regimen for Efficacy Studies | 0.3-10 mg/kg, orally, twice daily for 22 days | [4] |
| Observed Effect | Dose-responsive increase in food intake and body weight | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro MC4R Antagonist cAMP Assay
This assay determines the ability of this compound to inhibit the production of cAMP stimulated by an MC4R agonist.
-
Cell Line: HEK293 cells stably expressing the human melanocortin-4 receptor.
-
Assay Principle: A competitive immunoassay using Homogeneous Time Resolved Fluorescence (HTRF) or AlphaScreen technology to quantify cAMP levels.
-
Protocol:
-
HEK293-hMC4R cells are cultured to ~80% confluency and then harvested.
-
Cells are seeded into 384-well plates at a density of 2,000-10,000 cells per well and incubated overnight.
-
The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.
-
This compound is added to the wells at various concentrations (typically a 10-point dose-response curve).
-
After a 15-minute pre-incubation with the antagonist, the MC4R agonist α-MSH is added at a concentration equivalent to its EC80.
-
The plate is incubated for 60 minutes at room temperature to allow for cAMP production.
-
Lysis buffer containing the HTRF or AlphaScreen detection reagents (e.g., anti-cAMP antibody and a labeled cAMP analog) is added to each well.
-
The plate is incubated for at least 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
The plate is read on a compatible plate reader, and the signal is used to determine the concentration of cAMP in each well.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Aged Rat Model of Anorexia/Cachexia
This model is used to evaluate the in vivo efficacy of this compound on food intake and body weight.
-
Animal Model: Aged (e.g., >18 months old) male Sprague-Dawley or Wistar rats, which often exhibit naturally occurring anorexia and weight loss.
-
Housing: Animals are individually housed in cages that allow for the precise measurement of food intake and are maintained on a 12-hour light/dark cycle.
-
Protocol:
-
Animals are acclimated to the housing conditions for at least one week before the start of the study.
-
Baseline food intake and body weight are measured for several days to establish a stable baseline for each animal.
-
Rats are randomized into vehicle and treatment groups (e.g., 0.3, 1, 3, and 10 mg/kg of this compound).
-
This compound or vehicle is administered orally, twice daily, for a period of 22 days.
-
Food intake and body weight are recorded daily throughout the study.
-
At the end of the study, terminal blood samples may be collected for pharmacokinetic analysis.
-
Data are analyzed to determine the effect of treatment on cumulative food intake and change in body weight from baseline compared to the vehicle control group.
-
Clinical Development
A Phase 1, randomized, double-blind, placebo-controlled study (NCT05113940) was conducted to investigate the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of this compound in healthy adult participants. This study has been completed, but as of the date of this document, the results have not been publicly disclosed.
Conclusion
This compound is a potent and selective MC4R antagonist with a well-defined mechanism of action in the central anorexigenic pathway. Preclinical data robustly support its potential as a therapeutic agent for increasing appetite and body weight. The quantitative data from in vitro and in vivo studies provide a strong foundation for its continued clinical development. Further investigation, particularly the results from completed and future clinical trials, will be crucial in determining the ultimate therapeutic utility of this compound in treating conditions characterized by appetite loss and wasting.
References
- 1. Exchange factors directly activated by cAMP mediate melanocortin 4 receptor-induced gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activity Based Anorexia as an Animal Model for Anorexia Nervosa–A Systematic Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
A Technical Guide to (2R,2R)-PF-07258669: A Novel Investigational MC4R Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,2R)-PF-07258669 is a potent and selective, orally bioavailable small-molecule antagonist of the melanocortin-4 receptor (MC4R). Developed by Pfizer, this investigational compound is currently in Phase 1 clinical trials for the potential treatment of appetite loss associated with conditions like anorexia and cachexia.[1][2] Its unique spirocyclic core was rationally designed to lock the molecule in its bioactive conformation, thereby enhancing potency and optimizing pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to this compound.
Chemical Properties and Structure
This compound, also referred to as PF-07258669, possesses a novel spiro[1,8-naphthyridine-2,3'-pyrrolidine] core structure, which is crucial for its high affinity and selectivity for the MC4R.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-((2S)-7-methyl-6-(pyrimidin-2-yl)-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidin]-1'-yl)propan-1-one | [4] |
| Molecular Formula | C₂₅H₂₇FN₆O₂ | [4] |
| Molecular Weight | 462.52 g/mol | [4] |
| CAS Number | 27558669-68-5 | [5] |
| Appearance | White to off-white solid | |
| SMILES | CC(N=C(N1)C(CC[C@@]21CCN(C(--INVALID-LINK--C3=C(C=NC(OC)=C3)F)=O)C2)=C4)=C4C5=NC=CC=N5 | |
| InChI Key | PARGFYLSRQUWHR-SGANQWHYSA-N | [4] |
Mechanism of Action
This compound functions as a competitive antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. The MC4R plays a pivotal role in regulating energy homeostasis, appetite, and body weight.[1] Endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), activate MC4R, leading to a signaling cascade that suppresses appetite.[6] By blocking the binding of these agonists, this compound inhibits this signaling pathway, thereby promoting an increase in appetite and food intake.[1][6]
Below is a diagram illustrating the signaling pathway of the MC4R and the antagonistic action of this compound.
Preclinical Pharmacology
In Vitro Activity
The potency of this compound has been characterized through various in vitro assays.
| Parameter | Value | Species | Reference |
| IC₅₀ (cAMP functional assay) | 13 nM | Human | |
| Kᵢ (competitive binding assay) | 0.46 nM | Human | |
| Kᵢ (competitive binding assay) | 0.52 nM | Rat | [7] |
| Kᵢ (competitive binding assay) | 0.094 nM | Dog | [7] |
| Selectivity over MC1R, MC3R, MC5R | >200-fold | Human | [7] |
In Vivo Efficacy
The efficacy of this compound was evaluated in an aged rat model of cachexia, a condition characterized by significant weight loss and muscle atrophy. Oral administration of the compound led to a dose-responsive increase in both daily food intake and body weight.
Pharmacokinetics
Pharmacokinetic studies in rats and dogs have demonstrated that this compound has good oral bioavailability.
| Species | Oral Bioavailability (F%) | Reference |
| Rat | 28% | [7] |
| Dog | 93% |
Synthesis Overview
The synthesis of this compound is a multi-step process that involves the construction of the key spirocyclic core followed by sequential couplings and amide bond formation. The development of the synthetic route evolved from a racemic synthesis to a robust, optimized process capable of producing hundreds of grams of the active pharmaceutical ingredient (API).[3] Key transformations include a Wittig olefination, an intramolecular Buchwald cyclization, and biocatalytic transformations to set the two chiral centers with high purity.[2][3]
The following diagram outlines the high-level workflow for the discovery and development of this compound.
Experimental Protocols
MC4R Competitive Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound like this compound for the MC4R.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human MC4R.
-
Harvest and homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate to pellet cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.[4]
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]-NDP-MSH), and varying concentrations of the unlabeled test compound (this compound).[8][9]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).[8]
-
Separate the bound from free radioligand via rapid filtration through a glass fiber filter.[4]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[4]
-
MC4R cAMP Functional Assay
This protocol describes a method to measure the functional antagonism of this compound by quantifying its effect on agonist-induced cyclic AMP (cAMP) production.
-
Cell Preparation:
-
Plate HEK293 cells expressing the human MC4R in a 96-well plate and allow them to adhere overnight.[4]
-
-
Assay Procedure:
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound).
-
Add a fixed concentration of an MC4R agonist (e.g., α-MSH) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[4]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA).[10]
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ value.[4]
-
Aged Rat Model of Cachexia
This represents a general approach for evaluating the in vivo efficacy of anti-cachectic agents like this compound.
-
Animal Model:
-
Use aged male rats (e.g., Sprague-Dawley or F344/N, >18 months old), which can exhibit age-related anorexia and sarcopenia, making them a relevant model for cachexia.[11][12]
-
Alternatively, induce cachexia by implanting tumor cells (e.g., Yoshida ascites hepatoma cells) that lead to anorexia and weight loss.[12]
-
-
Experimental Procedure:
-
House rats individually to allow for accurate measurement of daily food and water intake.
-
Administer this compound or vehicle orally at various dose levels, typically once or twice daily for a period of several weeks.
-
Monitor body weight, food intake, and water consumption daily.
-
At the end of the study, collect tissues (e.g., muscle, adipose tissue) for further analysis of body composition.[12]
-
-
Data Analysis:
-
Compare the changes in body weight and cumulative food intake between the treated and vehicle control groups.
-
Analyze dose-response relationships to determine the effective dose range.
-
Pharmacokinetic Study in Rats and Dogs
This protocol outlines a general procedure for determining the pharmacokinetic profile of an investigational drug.
-
Animal Dosing:
-
Sample Collection:
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]
-
-
Data Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t₁/₂)
-
Maximum concentration (Cₘₐₓ)
-
Time to maximum concentration (Tₘₐₓ)
-
-
Calculate oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration, adjusted for the dose.[5]
-
Conclusion
This compound is a promising, potent, and selective MC4R antagonist with a well-defined mechanism of action and favorable preclinical data. Its development highlights the success of structure-based drug design in optimizing both potency and pharmacokinetic properties. The ongoing clinical trials will be crucial in determining its safety and efficacy as a potential therapeutic agent for conditions characterized by appetite loss.
References
- 1. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechfarm.co.il [biotechfarm.co.il]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. innoprot.com [innoprot.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Development and Characterization of a Cancer Cachexia Rat Model Transplanted with Cells of the Rat Lung Adenocarcinoma Cell Line Sato Lung Cancer (SLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R,2R)-PF-07258669: A Technical Guide for Preclinical Cachexia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cachexia, a multifactorial syndrome characterized by severe body weight loss, anorexia, and muscle wasting, is a debilitating condition associated with chronic diseases such as cancer, chronic kidney disease, and heart failure. The melanocortin-4 receptor (MC4R) signaling pathway plays a crucial role in regulating appetite and energy homeostasis.[1][2][3] Activation of MC4R is associated with decreased food intake and increased energy expenditure. Consequently, antagonism of this pathway presents a promising therapeutic strategy for conditions characterized by appetite loss and wasting, such as cachexia.[1][2][3]
(2R,2R)-PF-07258669 is a potent and selective, orally bioavailable small molecule antagonist of the MC4R.[4][5][6] Preclinical studies have demonstrated its efficacy in stimulating appetite and promoting weight gain in a rat model of cachexia, highlighting its potential as a valuable research tool for investigating the mechanisms of cachexia and evaluating novel therapeutic interventions.[4][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use in cachexia research.
Mechanism of Action: Targeting the MC4R Signaling Pathway
This compound exerts its effects by competitively blocking the MC4R, a G-protein coupled receptor predominantly expressed in the central nervous system.[4] In the hypothalamus, MC4R is a key component of the leptin-melanocortin pathway, which regulates energy balance. The endogenous agonist for MC4R, α-melanocyte-stimulating hormone (α-MSH), is produced from the precursor pro-opiomelanocortin (POMC). Binding of α-MSH to MC4R activates a signaling cascade that leads to a sensation of satiety and a decrease in food intake.
By antagonizing the MC4R, this compound inhibits the downstream signaling induced by α-MSH. This blockade of anorexigenic signals is thought to disinhibit orexigenic pathways, leading to an increase in appetite and food consumption.
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrates high potency and selectivity for the melanocortin-4 receptor across different species.
| Parameter | Species | Value | Reference |
| Ki | Human | 460 pM | [7] |
| Rat | 520 pM | [7] | |
| Dog | 94 pM | [7] | |
| IC50 | Human | 13 nM | [5] |
| Selectivity | >200-fold vs. MC1R, MC3R, MC5R | N/A | [7] |
| hERG IC50 | N/A | 28 µM | [7] |
Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in rats and dogs, demonstrating good oral bioavailability.
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUCinf (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | IV | 1 | - | - | 785 | - | MCE Data Sheet |
| Oral | 5 | 0.5 | 600 | 1120 | 28 | [7] MCE Data Sheet | |
| Dog | IV | 1 | - | - | 1660 | - | MCE Data Sheet |
| Oral | 5 | 0.38 | 1470 | 4610 | 93 | [5] MCE Data Sheet |
In Vivo Efficacy in a Cachexia Model
The efficacy of this compound was assessed in an aged rat model of cachexia. Oral administration of the compound resulted in a dose-dependent increase in food intake and body weight.
| Dose (mg/kg, p.o., BID) | Observation | Reference |
| 0.3 - 10 | Dose-responsive increases in food intake and body weight. | [8] |
| Unbound-brain EC50 | 32 nM (based on body weight, corresponding to a 0.5% bodyweight increase per day) | [7] |
Experimental Protocols
General Workflow for a Rodent Cachexia Study
The following diagram outlines a general workflow for conducting a preclinical cachexia study in rodents to evaluate the efficacy of a therapeutic agent like this compound.
Aged Rat Model of Cachexia
While the specific details of the aged rat model used in the pivotal studies with this compound are not publicly available, a general protocol can be inferred from standard practices in the field.
-
Animals: Aged male rats (e.g., Sprague-Dawley or Wistar, >18 months old) are often used as they can exhibit spontaneous age-related anorexia and loss of lean body mass, mimicking aspects of cachexia.
-
Housing: Animals should be individually housed to allow for accurate measurement of individual food and water intake.
-
Acclimation: A period of at least one week of acclimation to the housing conditions and handling is crucial before the start of the experiment.
-
Baseline Data Collection: Prior to treatment, baseline measurements of body weight and daily food intake should be recorded for several days to establish a stable baseline for each animal.
-
Treatment Groups:
-
Vehicle control (the formulation without the active compound)
-
This compound at various doses (e.g., 0.3, 1, 3, and 10 mg/kg)
-
-
Dosing: The compound is administered orally (p.o.) via gavage, typically twice daily (BID), for a period of 22 days.[5]
-
Monitoring:
-
Body weight should be recorded daily.
-
Food intake should be measured daily by weighing the provided food and any spillage.
-
Clinical observations for any signs of toxicity or distress should be performed daily.
-
-
Endpoint Measurements:
-
Final body weight and cumulative food intake.
-
Body composition analysis (e.g., using DEXA or qNMR) to determine changes in lean and fat mass.
-
Collection of blood for biomarker analysis.
-
Harvesting of specific tissues, such as skeletal muscles (e.g., gastrocnemius, tibialis anterior) and adipose tissue depots, for weight and further analysis (e.g., histology, gene expression).
-
Formulation for Oral Administration
For preclinical oral dosing in rodents, this compound can be formulated as a suspension or solution. A common vehicle for such studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
The components should be added sequentially to ensure proper dissolution. The final formulation should be a clear solution.
Safety and Toxicology
Preclinical safety studies in rats and dogs have indicated that this compound is well-tolerated with no serious safety or tolerability issues identified. The compound exhibits weak inhibition of the hERG channel relative to its potent MC4R activity, suggesting a low risk for cardiac-related adverse effects. Standard safety panel screening did not reveal any significant off-target risks.
Conclusion
This compound is a highly potent and selective MC4R antagonist that has demonstrated significant efficacy in a preclinical model of cachexia. Its ability to stimulate appetite and increase body weight makes it a valuable research tool for investigating the pathophysiology of cachexia and for the preclinical evaluation of novel anti-cachexia therapies. The data and protocols presented in this guide are intended to facilitate the use of this compound in advancing our understanding and treatment of this debilitating syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: In Vivo Evaluation of (2R,2R)-PF-07258669 in Aged Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,2R)-PF-07258669 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R) that has shown efficacy in preclinical models of anorexia and cachexia.[1][2][3] The MC4R, a G-protein coupled receptor primarily expressed in the brain, plays a crucial role in the regulation of appetite and energy homeostasis.[2] Antagonism of MC4R signaling is a promising therapeutic strategy to address appetite loss and body weight reduction associated with aging and chronic diseases. These application notes provide a detailed overview of a representative in vivo experimental protocol for evaluating the efficacy of this compound in an aged rat model, based on available preclinical data.
Mechanism of Action
This compound acts as a competitive antagonist at the MC4R, blocking the anorexigenic signaling of its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). By inhibiting this pathway, PF-07258669 effectively promotes appetite and can lead to an increase in food intake and body weight.
MC4R Signaling Pathway
Caption: MC4R Signaling and Antagonism by PF-07258669.
Quantitative Data Summary
The following table summarizes the reported pharmacokinetic and pharmacodynamic parameters of this compound in aged rats.
| Parameter | Value | Species | Reference |
| Pharmacokinetics | |||
| Oral Bioavailability | 28% | Aged Rat | [1] |
| Unbound Brain to Unbound Plasma Ratio (Cb,u/Cp,u) | 0.16 | Aged Rat | [1] |
| Pharmacodynamics | |||
| Dosing Regimen | 0.3, 1, 3, 10 mg/kg | Aged Rat | |
| Administration Route | Oral (p.o.), twice daily | Aged Rat | |
| Study Duration | 22 days | Aged Rat | |
| Efficacy Endpoint | Increased daily food intake and body weight | Aged Rat | |
| Unbound Brain EC50 (for body weight gain) | 32 nM | Aged Rat | [1] |
Experimental Protocol
This protocol outlines a representative in vivo study to assess the efficacy of this compound in aged rats.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar (Specify source)
-
Age: 18-24 months (Considered "aged")
-
Sex: Male or Female (Specify and maintain consistency)
-
Health Status: Healthy, free of specific pathogens.
Housing and Acclimatization
-
Housing: Single housing in standard laboratory cages to allow for accurate food and water intake monitoring.
-
Environment: Controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum.
-
Acclimatization: Allow at least one week for the animals to acclimate to the housing conditions before the start of the experiment.
Compound Formulation
-
Compound: this compound
-
Vehicle (suggested): A solution of 10% DMSO and 90% (20% SBE-β-CD in saline) is a potential formulation for oral administration. The final formulation should be sterile and prepared fresh daily.
-
Dose Concentrations: Prepare solutions of this compound in the vehicle to achieve the desired doses (e.g., 0.3, 1, 3, and 10 mg/kg) in a consistent dosing volume (e.g., 5 mL/kg).
Experimental Design and Procedure
-
Groups:
-
Vehicle control group
-
This compound treatment groups (e.g., 0.3, 1, 3, and 10 mg/kg)
-
-
Randomization: Randomly assign animals to the different treatment groups.
-
Administration: Administer the vehicle or this compound solution orally (p.o.) via gavage twice daily (e.g., at the beginning of the light and dark cycles) for 22 consecutive days.
Endpoint Measurements
-
Food and Water Intake: Measure daily. This can be done manually by weighing the provided food and water bottles at the same time each day.
-
Body Weight: Measure daily, prior to the first daily dose.
-
Clinical Observations: Observe the animals daily for any signs of toxicity or adverse effects.
Data Analysis
-
Calculate the daily food and water intake per animal.
-
Calculate the percentage change in body weight from baseline for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow
Caption: Generalized workflow for the in vivo evaluation of PF-07258669.
References
- 1. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 2. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Oral Administration and Dosing of (2R,2R)-PF-07258669 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,2R)-PF-07258669 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2][3][4] The MC4R is a G protein-coupled receptor (GPCR) centrally expressed in the hypothalamus and plays a crucial role in regulating appetite and energy homeostasis.[3] Activation of MC4R signaling pathways is associated with a reduction in food intake and an increase in energy expenditure. Consequently, antagonism of MC4R by this compound has the potential to mitigate decreased appetite and body weight loss, making it a compound of interest for conditions such as cachexia and anorexia nervosa.[2][3]
These application notes provide a detailed overview of the oral administration and dosing of this compound in mice, based on available preclinical data and established methodologies for similar compounds. The provided protocols and data are intended to serve as a guide for researchers to design and execute in vivo studies in murine models.
Mechanism of Action and Signaling Pathway
This compound functions by competitively blocking the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition of MC4R signaling leads to an increase in appetite and food intake. The downstream effects of MC4R activation are complex and involve multiple signaling cascades. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, ultimately influencing neuronal activity and gene expression related to appetite suppression. Other pathways, including the activation of extracellular signal-regulated kinase (ERK1/2) and brain-derived neurotrophic factor (BDNF), have also been implicated in MC4R signaling.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Aged Rats[2]
| Dosage (mg/kg, p.o., twice daily) | Duration of Treatment | Key Outcomes |
| 0.3 - 10 | 22 days | Increased daily food intake and body weight. |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | Oral Bioavailability (%) |
| Rat | Oral | 5 | 28 |
| Dog | Oral | 5 | 93 |
Note: This data is derived from studies in rats and dogs and should be used as a guide for designing studies in mice. It is crucial to perform dose-finding and pharmacokinetic studies in the specific mouse strain being used.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle solution for the oral administration of this compound. Due to its hydrophobic nature, a suspension or solubilizing vehicle is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and the number of animals to be dosed.
-
Dissolution:
-
Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the compound is fully dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
-
Vehicle Addition:
-
Add the PEG300 to the DMSO solution and vortex.
-
Add the Tween-80 and vortex.
-
Finally, add the saline to reach the final volume and vortex thoroughly to ensure a homogenous suspension.
-
-
Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.
Alternative Vehicle: A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can also be used as a vehicle.
Protocol 2: Oral Administration of this compound to Mice via Gavage
This protocol outlines the standard procedure for oral gavage in mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Mouse gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling:
-
Weigh the mouse to determine the accurate dosing volume. The typical gavage volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
-
Gavage Needle Insertion:
-
Hold the syringe with the prepared formulation and gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus into the stomach without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
-
Compound Administration:
-
Once the needle is properly positioned in the stomach, slowly depress the syringe plunger to administer the formulation.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing or lethargy.
-
Dosing Considerations for Mice
Based on the effective oral dose range of 0.3-10 mg/kg (twice daily) in rats, a similar starting range is recommended for dose-finding studies in mice. It is advisable to initiate studies with a minimum of three dose levels (e.g., 1, 3, and 10 mg/kg) to establish a dose-response relationship for the desired endpoint (e.g., increase in food intake or body weight).
Important Considerations:
-
Strain Differences: Pharmacokinetic and pharmacodynamic responses can vary between different mouse strains. It is essential to use a consistent strain throughout a study.
-
Tolerability: Closely monitor animals for any adverse effects, especially at higher doses.
-
Pharmacokinetics: Conduct pilot pharmacokinetic studies in mice to determine key parameters such as Cmax, Tmax, and oral bioavailability to optimize the dosing regimen.
Conclusion
This compound is a promising MC4R antagonist with potential therapeutic applications in disorders characterized by appetite loss. The protocols and data presented in these application notes provide a foundation for researchers to conduct in vivo studies in mice. Careful consideration of dose selection, formulation, and administration technique is crucial for obtaining reliable and reproducible results. It is strongly recommended that researchers perform pilot studies to determine the optimal experimental conditions for their specific mouse model and research question.
References
- 1. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2R,2R)-PF-07258669 in the Study of Chemotherapy-Induced Anorexia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced anorexia is a prevalent and debilitating side effect of cancer treatment, significantly impacting patient quality of life and treatment outcomes. The melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain, is a key regulator of appetite and energy homeostasis.[1][2][3] Activation of MC4R suppresses appetite, and conversely, antagonism of this receptor can increase food intake.[2] (2R,2R)-PF-07258669 is a potent and selective antagonist of the MC4R, making it a valuable tool for investigating the role of the melanocortin pathway in chemotherapy-induced anorexia and for the potential development of therapeutic interventions.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its pharmacological properties, detailed protocols for in vitro and in vivo studies, and visualization of the relevant biological pathways and experimental workflows.
Pharmacological Profile of this compound
This compound is an orally active small molecule antagonist of the MC4R.[4] Preclinical data have demonstrated its high potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human | 13 nM | [4] |
| Ki | Human | 0.46 nM (460 pM) | [1][4] |
| Ki | Rat | 520 pM | [1] |
| Ki | Dog | 94 pM | [1] |
| Selectivity | >200-fold vs. MC1R, MC3R, MC5R | N/A | [1] |
| hERG IC50 | N/A | 28 µM | [1] |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat (aged) | 28% | [1] |
| Oral Bioavailability | Dog | 93% | [5] |
| Unbound Brain to Unbound Plasma Ratio (Cb,u/Cp,u) | Rat (aged) | 0.16 | [1] |
| Unbound-brain EC50 (based on body weight) | Rat (aged) | 32 nM | [1] |
Signaling Pathway
This compound exerts its effects by blocking the canonical Gs-protein coupled signaling pathway of the MC4R. Under normal physiological conditions, endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH) bind to MC4R, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in appetite. By antagonizing the MC4R, this compound prevents this signaling cascade, thereby promoting appetite.
Experimental Protocols
In Vitro Assays
1. MC4R Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the MC4R through competitive displacement of a radiolabeled ligand.
-
Materials:
-
HEK293 cells stably expressing human MC4R.
-
Radioligand: [¹²⁵I]-(Nle4, D-Phe7)-α-MSH ([¹²⁵I]-NDP-MSH).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-hMC4R cells. Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [¹²⁵I]-NDP-MSH (close to its Kd).
-
Increasing concentrations of this compound or vehicle.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled agonist) from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
-
2. MC4R Functional Antagonism (cAMP) Assay
This assay measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing MC4R.
-
Materials:
-
HEK293 or CHO cells stably expressing human MC4R.
-
MC4R agonist (e.g., α-MSH).
-
This compound.
-
Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Replace the culture medium with stimulation buffer. Add increasing concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of an MC4R agonist (typically the EC80 concentration) to the wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample into a cAMP concentration.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
-
In Vivo Model of Chemotherapy-Induced Anorexia
This protocol describes a general method for inducing anorexia in rats using cisplatin (B142131), a common chemotherapeutic agent, and for evaluating the efficacy of this compound in mitigating this effect.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Materials:
-
Cisplatin.
-
This compound.
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4]
-
Standard rat chow and water.
-
Metabolic cages for monitoring food and water intake.
-
-
Experimental Workflow:
-
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least one week to adapt to the environment.
-
Baseline Measurements: Record daily food intake and body weight for several days to establish a stable baseline.
-
Randomization: Randomly assign animals to experimental groups (e.g., Vehicle control, Cisplatin + Vehicle, Cisplatin + this compound at different doses).
-
Chemotherapy Induction: Administer a single intraperitoneal (IP) injection of cisplatin (e.g., 6 mg/kg) to induce anorexia.[6] The vehicle control group receives a saline injection.
-
Test Compound Administration: Administer this compound orally (PO) at the desired doses (e.g., 0.3-10 mg/kg) twice daily.[4] Treatment can be initiated prior to or concurrently with cisplatin administration.
-
Monitoring: Record food intake, water intake, and body weight daily for the duration of the study (e.g., 5-7 days). Observe animals for any clinical signs of distress.
-
Endpoint Analysis: At the end of the study, further analysis such as body composition (e.g., via DEXA scan) can be performed to assess changes in fat and lean mass.
-
Data Presentation
Table 3: Representative In Vivo Efficacy Data of this compound in an Aged Rat Model of Anorexia/Cachexia
| Treatment Group | Dose (mg/kg, PO, twice daily) | Duration | Outcome | Reference |
| This compound | 0.3 | 22 days | Increased daily food intake and body weight | [4] |
| This compound | 1 | 22 days | Increased daily food intake and body weight | [4] |
| This compound | 3 | 22 days | Increased daily food intake and body weight | [4] |
| This compound | 10 | 22 days | Increased daily food intake and body weight | [4] |
Note: The above data is from an aged rat model, and similar dose-responsive effects would be investigated in a chemotherapy-induced anorexia model.
Conclusion
This compound is a potent and selective MC4R antagonist that serves as a valuable research tool for elucidating the role of the melanocortin pathway in chemotherapy-induced anorexia. The protocols provided herein offer a framework for the in vitro characterization and in vivo evaluation of this compound. Further studies utilizing this compound in relevant preclinical models will be crucial in validating the therapeutic potential of MC4R antagonism for the management of anorexia in cancer patients.
References
- 1. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
Application Notes and Protocols for Testing (2R,2R)-PF-07258669 in Animal Models of Cachexia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cachexia is a multifactorial syndrome characterized by severe body weight loss, muscle and fat wasting, and systemic inflammation, often associated with chronic diseases such as cancer, chronic kidney disease (CKD), and sepsis. The melanocortin-4 receptor (MC4R) plays a crucial role in regulating appetite and energy homeostasis. (2R,2R)-PF-07258669 is a potent and selective MC4R antagonist, offering a promising therapeutic strategy to counteract cachexia by stimulating appetite and preserving body mass.[1][2][3][4][5] These application notes provide detailed protocols for inducing and evaluating cachexia in various animal models to test the efficacy of this compound.
Mechanism of Action of this compound
This compound acts as an antagonist to the MC4R. In states of cachexia, pro-inflammatory cytokines can lead to an overstimulation of the central melanocortin system. This results in the activation of pro-opiomelanocortin (POMC) neurons and the release of α-melanocyte-stimulating hormone (α-MSH), an endogenous agonist of MC4R. The binding of α-MSH to MC4R suppresses appetite and increases energy expenditure. By blocking this interaction, this compound is hypothesized to disinhibit appetite-stimulating pathways, leading to increased food intake and a reduction in the catabolic processes that drive cachexia.[3][4][6]
Figure 1: Simplified signaling pathway of MC4R antagonism by this compound.
Experimental Workflow for Preclinical Testing
A generalized workflow for evaluating this compound in animal models of cachexia is outlined below. This workflow can be adapted based on the specific model and research questions.
Figure 2: General experimental workflow for testing this compound.
Animal Models of Cachexia
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The following sections detail protocols for three distinct and widely used models of cachexia.
Cancer-Induced Cachexia: C26 Adenocarcinoma Model
The Colon-26 (C26) adenocarcinoma model is a well-established and aggressive model of cancer cachexia, characterized by rapid weight loss, muscle and fat atrophy, and systemic inflammation, particularly elevated IL-6 levels.[7][8][9]
Experimental Protocol:
-
Cell Culture: Culture C26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Strain: Use male BALB/c mice, typically 6-8 weeks old.
-
Tumor Implantation:
-
Harvest C26 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[10]
-
A control group should be injected with an equal volume of sterile PBS.
-
-
Monitoring:
-
Measure body weight, tumor volume, and food intake every other day.
-
Tumor volume can be calculated using the formula: V = (width)^2 x length / 2.
-
-
Treatment:
-
Initiate treatment with this compound or vehicle control when cachexia becomes apparent (e.g., significant body weight loss).
-
Administer the compound as per the desired route and frequency (e.g., oral gavage, twice daily).
-
-
Endpoint Analysis:
-
Euthanize mice when the tumor burden becomes excessive or at a predetermined time point.
-
Collect blood for cytokine analysis (e.g., IL-6).
-
Dissect and weigh tumors, skeletal muscles (gastrocnemius, tibialis anterior), and adipose tissue (epididymal fat pads).
-
Analyze muscle tissue for markers of atrophy (e.g., MuRF-1, Atrogin-1 expression).
-
Expected Outcomes & Quantitative Data:
| Parameter | Control (No Tumor) | C26 + Vehicle | C26 + this compound |
| Change in Body Weight | Gain | Significant Loss | Attenuated Loss/Gain |
| Gastrocnemius Muscle Mass | Baseline | Decreased | Preserved/Increased |
| Epididymal Fat Mass | Baseline | Significantly Decreased | Preserved/Increased |
| Daily Food Intake | Normal | Decreased | Increased |
| Serum IL-6 Levels | Undetectable/Low | Significantly Elevated | May or may not be altered |
Note: The specific quantitative values will depend on the exact experimental conditions, but the trends are expected to be as indicated.
Inflammation-Induced Cachexia: Lipopolysaccharide (LPS) Model
The LPS model induces an acute inflammatory state that mimics the systemic inflammation seen in sepsis and other inflammatory conditions leading to cachexia. This model is characterized by anorexia, weight loss, and muscle wasting.[11][12][13]
Experimental Protocol:
-
Animal Strain: Use male C57BL/6 mice, typically 8-10 weeks old.
-
Induction of Cachexia:
-
Administer LPS (from E. coli) via intraperitoneal (i.p.) injection. A typical dose is 1 mg/kg body weight.[14]
-
The control group should receive an i.p. injection of sterile saline.
-
-
Treatment:
-
Administer this compound or vehicle control prior to or concurrently with the LPS injection.
-
-
Monitoring:
-
Monitor food intake and body weight at regular intervals (e.g., 4, 8, 12, 24 hours) post-injection.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours), euthanize the mice.
-
Collect blood for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Dissect and weigh skeletal muscles.
-
Analyze muscle tissue for inflammatory and catabolic markers.
-
Expected Outcomes & Quantitative Data:
| Parameter | Saline Control | LPS + Vehicle | LPS + this compound |
| Change in Body Weight (24h) | Stable | Loss | Attenuated Loss |
| Food Intake (24h) | Normal | Significantly Decreased | Significantly Increased |
| Plasma TNF-α Levels | Low | Elevated | May or may not be altered |
| Muscle Atrophy Markers | Baseline | Increased | Attenuated Increase |
Chronic Kidney Disease (CKD)-Induced Cachexia: Adenine (B156593) Model
The adenine-induced CKD model is a non-surgical method to induce renal failure and associated cachexia. A high-adenine diet leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing kidney damage, uremia, and subsequent cachexia.
Experimental Protocol:
-
Animal Strain: Use male C57BL/6 or ICR mice, typically 6-8 weeks old.
-
Induction of CKD:
-
Feed mice a diet supplemented with 0.2% adenine for 3-4 weeks.
-
The control group should be fed a standard chow diet.
-
-
Treatment:
-
Initiate treatment with this compound or vehicle control after a period of adenine diet to establish CKD, or concurrently with the diet.
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Periodically collect blood samples to measure markers of renal function (BUN, creatinine).
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the mice.
-
Collect blood for final renal function and inflammatory marker analysis.
-
Dissect and weigh kidneys, skeletal muscles, and adipose tissue.
-
Perform histological analysis of the kidneys to confirm damage.
-
Expected Outcomes & Quantitative Data:
| Parameter | Control Diet | Adenine Diet + Vehicle | Adenine Diet + this compound |
| Change in Body Weight | Gain | Loss | Attenuated Loss/Gain |
| Blood Urea Nitrogen (BUN) | Normal | Significantly Elevated | Elevated (may be slightly lower) |
| Plasma Creatinine | Normal | Significantly Elevated | Elevated (may be slightly lower) |
| Daily Food Intake | Normal | Decreased | Increased |
| Muscle Mass | Baseline | Decreased | Preserved/Increased |
Concluding Remarks
These detailed protocols provide a framework for the preclinical evaluation of this compound in robust and clinically relevant animal models of cachexia. The consistent and accurate application of these methodologies, coupled with the comprehensive collection of quantitative data, will be crucial in determining the therapeutic potential of this novel MC4R antagonist for the treatment of cachexia. Researchers should adapt these protocols as necessary to suit their specific experimental goals and institutional guidelines.
References
- 1. C26 cancer cachexia model [bio-protocol.org]
- 2. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustained Inflammation Induced by LPS Leads to Tolerable Anorexia and Fat Loss via Tlr4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer cachexia in a mouse model of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cachexia in a mouse model of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
- 10. Lipopolysaccharide‐induced hypothalamic inflammation in cancer cachexia‐anorexia is amplified by tumour‐derived prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. chempartner.com [chempartner.com]
Application Notes and Protocols for a Phase 1 Clinical Trial of (2R,2R)-PF-07258669
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,2R)-PF-07258669 is an orally active, potent, and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a G-protein coupled receptor primarily expressed in the brain and plays a crucial role in regulating appetite and energy expenditure.[1][2] Antagonism of MC4R signaling is a promising therapeutic strategy for conditions characterized by appetite loss, such as anorexia and cachexia.[1][2] Preclinical studies have demonstrated the potential of PF-07258669 to increase food intake and body weight.[3] This document outlines the design and protocols for a Phase 1, first-in-human (FIH) clinical trial to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult volunteers. A Phase 1 clinical trial for PF-07258669 has been completed (NCT05113940).[4][5]
Signaling Pathway of this compound
Study Objectives
Primary Objective
-
To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of this compound in healthy adult participants.
Secondary Objectives
-
To characterize the pharmacokinetic (PK) profile of this compound following single and multiple oral doses.
-
To evaluate the pharmacodynamic (PD) effects of this compound on biomarkers of appetite and satiety.
-
To determine the maximum tolerated dose (MTD) of this compound.
Study Design
This is a Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study conducted in healthy adult volunteers. The study will be conducted in two parts: Part A (SAD) and Part B (MAD).
Dose Escalation Strategy
A "3+3" dose escalation design will be employed for both the SAD and MAD cohorts. The decision to escalate to the next dose level will be based on the safety and tolerability data from the preceding cohort.
Data Presentation
Table 1: Proposed Dosing Cohorts for SAD and MAD Parts
| Part | Cohort | Dose Level (mg) | Number of Participants (Active:Placebo) |
| A: SAD | 1 | TBD | 6:2 |
| 2 | TBD | 6:2 | |
| 3 | TBD | 6:2 | |
| ... | ... | ... | |
| B: MAD | 1 | TBD | 8:2 |
| 2 | TBD | 8:2 | |
| ... | ... | ... | |
| TBD: To be determined based on preclinical toxicology data and emerging clinical data. |
Table 2: Pharmacokinetic Sampling Schedule
| Timepoint | SAD (Part A) | MAD (Part B) - Day 1 | MAD (Part B) - Day 7 |
| Pre-dose | X | X | X |
| 0.5 hr post-dose | X | X | X |
| 1 hr post-dose | X | X | X |
| 2 hr post-dose | X | X | X |
| 4 hr post-dose | X | X | X |
| 6 hr post-dose | X | X | X |
| 8 hr post-dose | X | X | X |
| 12 hr post-dose | X | X | X |
| 24 hr post-dose | X | X | X |
| 48 hr post-dose | X | X | |
| 72 hr post-dose | X | X |
Table 3: Pharmacodynamic Assessment Schedule
| Assessment | SAD (Part A) | MAD (Part B) |
| Visual Analog Scales (VAS) for Hunger, Satiety, and Prospective Food Consumption | Pre-dose, and at 1, 2, 4, and 8 hours post-dose | Pre-dose and at 1, 2, 4, and 8 hours post-dose on Day 1 and Day 7 |
| Plasma Ghrelin Levels | Pre-dose and at 1, 2, and 4 hours post-dose | Pre-dose and at 1, 2, and 4 hours post-dose on Day 1 and Day 7 |
| Plasma Peptide YY (PYY) Levels | Pre-dose and at 1, 2, and 4 hours post-dose | Pre-dose and at 1, 2, and 4 hours post-dose on Day 1 and Day 7 |
Experimental Protocols
Starting Dose Determination
The starting dose for the first-in-human (FIH) trial will be determined based on the No-Observed-Adverse-Effect-Level (NOAEL) identified in preclinical toxicology studies in the most sensitive species. The Human Equivalent Dose (HED) will be calculated using allometric scaling based on body surface area, as recommended by the U.S. Food and Drug Administration (FDA) guidance.[6][7] A safety factor of at least 10 will be applied to the HED to determine the maximum recommended starting dose (MRSD).[1][6]
Protocol for Starting Dose Calculation:
-
Identify the NOAEL from preclinical toxicology studies in at least two mammalian species (one rodent, one non-rodent).
-
Select the NOAEL from the most sensitive species.
-
Calculate the HED using the following formula: HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33[6] (Standard conversion factors can also be used as provided in FDA guidance)
-
Apply a safety factor of ≥10 to the HED to determine the MRSD. MRSD = HED / Safety Factor
-
The initial starting dose will be a fraction of the MRSD.
Pharmacokinetic Analysis
Protocol for PK Sample Collection and Analysis:
-
Collect whole blood samples into K2-EDTA tubes at the time points specified in Table 2.
-
Process blood samples by centrifugation at 1500 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the plasma concentrations of this compound and its major metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculate PK parameters, including but not limited to, Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2, using non-compartmental analysis.
Pharmacodynamic Assessments
Protocol for Visual Analog Scales (VAS):
-
Administer a validated 100-mm VAS to participants at the time points specified in Table 3.
-
The VAS will include questions to assess:
-
Instruct participants to make a single vertical mark on the line to indicate their feeling.
-
Measure the distance from the beginning of the line to the participant's mark in millimeters to quantify the rating.
Protocol for Ghrelin and PYY Analysis:
-
Collect whole blood samples into P800 tubes (containing a cocktail of protease, esterase, and DPP-4 inhibitors) at the time points specified in Table 3.
-
Process blood samples by centrifugation at 1500 x g for 15 minutes at 4°C within 30 minutes of collection to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure the plasma concentrations of total ghrelin and total PYY using validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).[3][11][12][13]
Safety and Tolerability Assessments
Protocol for Safety Monitoring:
-
Continuously monitor participants for adverse events (AEs) throughout the study.
-
Perform physical examinations, vital sign measurements (blood pressure, heart rate, respiratory rate, and temperature), and 12-lead electrocardiograms (ECGs) at regular intervals.
-
Collect blood and urine samples for standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at screening, pre-dose, and specified time points post-dose.
-
Define dose-limiting toxicities (DLTs) in the protocol, which will be used to guide dose escalation decisions.
References
- 1. allucent.com [allucent.com]
- 2. Federal Register :: Request Access [unblock.federalregister.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. (Open Access) Novel Methodological Considerations Regarding the Use of Visual Analog Scale (VAS) Appetite Questionnaires in Tightly Controlled Feeding Trials. (2019) | Steve M Douglas | 20 Citations [scispace.com]
- 6. fda.gov [fda.gov]
- 7. Guidance for Industry Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 8. Hunger and Satiety Visual Analog Scales | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]
- 9. cambridge.org [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Biomarkers of appetite: is there a potential role for metabolomics? | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 12. medscape.com [medscape.com]
- 13. Appetite-Related Gut Peptides, Ghrelin, PYY, and GLP-1 in Obese Women with and without Binge Eating Disorder (BED) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Research of (2R,2R)-PF-07258669
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and preclinical evaluation of (2R,2R)-PF-07258669, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The primary application for this compound in preclinical research is the study of appetite regulation and the treatment of conditions such as anorexia and cachexia.
Mechanism of Action
This compound acts as an antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] The MC4R plays a crucial role in the regulation of energy homeostasis, with its activation leading to a suppression of appetite. By blocking the signaling of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), this compound can effectively increase appetite and food intake, making it a promising candidate for treating appetite loss associated with chronic diseases.
References
Application Notes and Protocols for (2R,2R)-PF-07258669 in Appetite Stimulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (2R,2R)-PF-07258669, a potent and selective melanocortin-4 receptor (MC4R) antagonist, in preclinical studies investigating appetite stimulation. The protocols and data presented are based on currently available information and are intended to serve as a starting point for laboratory investigations.
Introduction
This compound is a small molecule inhibitor of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the brain that plays a crucial role in regulating energy homeostasis and appetite.[1][2] Antagonism of MC4R signaling is a promising therapeutic strategy for conditions characterized by appetite loss, such as anorexia and cachexia.[1][3] Preclinical studies have demonstrated the efficacy of PF-07258669 in increasing food intake and body weight, supporting its development for the treatment of anorexia nervosa.[4][5]
While the primary mechanism of this compound is MC4R antagonism, it is important to understand the broader context of appetite regulation, which involves complex signaling pathways. One such pathway is the kynurenine (B1673888) pathway, the principal route of tryptophan metabolism.[6] This pathway can influence neurotransmitter systems involved in appetite control, such as serotonin.[7][8] However, the direct appetite-stimulating effects of PF-07258669 are attributed to its action on the MC4R pathway.
Mechanism of Action: MC4R Antagonism
The melanocortin system is a key regulator of energy balance. The endogenous agonist for MC4R is alpha-melanocyte-stimulating hormone (α-MSH).[5] Activation of MC4R by α-MSH leads to a suppression of appetite and a decrease in food intake.[5] this compound acts as a competitive antagonist at the MC4R, blocking the binding of α-MSH and thereby inhibiting this anorexigenic signaling pathway. The result is an increase in appetite and food consumption.[5]
Preclinical Data Summary
The following tables summarize the key preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| Ki (MC4R) | Human | 0.46 nM | [9] |
| Rat | 520 pM | ||
| Dog | 94 pM | ||
| IC50 (MC4R) | Human | 13 nM | [9] |
| Selectivity | >200-fold for MC4R over MC1R, MC3R, and MC5R | ||
| hERG IC50 | 28 µM |
Table 2: Pharmacokinetic Properties [10]
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUCinf (ng·h/mL) | Oral Bioavailability (F%) |
| Rat | IV | 1 | 1.0 | - | 785 | - |
| Oral | 5 | 0.98 | 600 | 1120 | 28 | |
| Dog | IV | 1 | 2.3 | - | 1660 | - |
| Oral | 5 | 3.6 | 1470 | 4610 | 93 |
Table 3: In Vivo Efficacy in Aged Rats [9][10]
| Dose (mg/kg, p.o., BID) | Duration | Key Findings |
| 0.3 - 10 | 22 days | Dose-dependent increase in daily food intake and body weight. |
Experimental Protocols
The following protocols are designed for conducting appetite stimulation studies in rodents using this compound.
This compound can be formulated for oral administration using the following vehicle compositions. It is recommended to perform a small-scale formulation test to ensure solubility and stability.
-
Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[9]
-
Option 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[9]
-
Option 3: 10% DMSO, 90% Corn Oil.[9]
Preparation Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to dissolve the compound completely. Sonication may be used to aid dissolution.[9]
-
Add the remaining excipients sequentially while vortexing to ensure a homogenous solution.
-
Prepare a fresh formulation for each day of dosing.
-
Species: Aged rats are a suitable model, as efficacy has been demonstrated in this population.[1][4] Other rodent models of anorexia or cachexia can also be considered.
-
Housing: House animals individually to allow for accurate measurement of food and water intake.
-
Acclimation: Allow animals to acclimate to the housing conditions and handling for at least one week prior to the start of the experiment.
-
Diet: Provide a standard chow diet and water ad libitum.
The following is a suggested experimental workflow for a 22-day appetite stimulation study.
Procedure:
-
Baseline Measurement: For 3-5 days prior to the first dose, measure and record the body weight, food intake, and water intake for each animal to establish a baseline.
-
Randomization: Randomize animals into treatment groups (e.g., vehicle control, and multiple dose levels of PF-07258669).
-
Dosing: Administer the vehicle or this compound orally (p.o.) twice daily (BID) at the desired dose levels (e.g., 0.3, 1, 3, and 10 mg/kg).[9][10]
-
Daily Monitoring: Throughout the 22-day study period, measure and record the body weight, food intake, and water intake for each animal daily. Also, perform daily clinical observations to monitor the health of the animals.
-
Endpoint Analysis: At the end of the study, record the final body weight. Depending on the study objectives, terminal blood samples can be collected for pharmacokinetic or biomarker analysis, and relevant tissues (e.g., brain, adipose tissue, muscle) can be harvested.
-
Calculate the change in body weight from baseline for each animal.
-
Calculate the average daily food and water intake.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Concluding Remarks
This compound is a promising MC4R antagonist for stimulating appetite. The protocols outlined in these application notes provide a framework for conducting preclinical studies to evaluate its efficacy. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of MC4R antagonist PF-07258669: From first synthesis to development of scalable route for clinical studies - American Chemical Society [acs.digitellinc.com]
- 4. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. psypost.org [psypost.org]
- 8. Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Measuring Food Intake and Body Weight Changes with (2R,2R)-PF-07258669
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,2R)-PF-07258669 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] The MC4R is a G-protein coupled receptor located in the brain that plays a critical role in regulating appetite and energy expenditure.[4][5] Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), suppresses appetite.[4] By blocking this interaction, this compound can increase appetite and food intake, leading to weight gain.[4][6] These characteristics make it a promising therapeutic candidate for conditions associated with appetite loss, such as anorexia and cachexia.[3][6]
These application notes provide detailed protocols for preclinical evaluation of this compound in a rat model of age-related anorexia, focusing on the measurement of food intake and body weight changes.
Data Presentation
The following tables summarize the reported preclinical efficacy of this compound in an aged rat model. The compound was administered orally twice daily for 22 days.[6]
Table 1: In Vivo Efficacy of this compound in Aged Rats [6]
| Parameter | Vehicle Control | 0.3 mg/kg | 1 mg/kg | 3 mg/kg | 10 mg/kg |
| Change in Daily Food Intake | Baseline | Dose-responsive increase | Dose-responsive increase | Dose-responsive increase | Dose-responsive increase |
| Change in Body Weight | Baseline | Dose-responsive increase | Dose-responsive increase | Dose-responsive increase | Dose-responsive increase |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Aged Rats
| Parameter | Value |
| Oral Bioavailability | 28% |
| Unbound Brain EC50 (for body weight change) | 32 nM |
| Corresponding Body Weight Increase | 0.5% per day |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols are based on preclinical studies of this compound and standard rodent handling procedures.
Protocol 1: Evaluation of this compound on Food Intake and Body Weight in an Aged Rat Model of Anorexia
This protocol describes a 22-day study to assess the in vivo efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Aged male rats (e.g., Sprague-Dawley, ~18-24 months old)
-
Standard laboratory rodent chow
-
Animal balance (accurate to 0.1 g)
-
Food scale (accurate to 0.1 g)
-
Oral gavage needles (stainless steel, appropriate size for rats)
-
Syringes
Experimental Workflow:
Caption: Experimental workflow for the in vivo efficacy study.
Procedure:
-
Animal Acclimatization:
-
House rats individually in a temperature- and light-controlled environment (12-hour light/dark cycle).
-
Provide ad libitum access to standard chow and water for a 7-day acclimatization period.
-
-
Baseline Measurements:
-
For 3 consecutive days prior to the start of dosing, measure and record the body weight and daily food intake for each rat at the same time each day.
-
-
Randomization:
-
Based on baseline body weight and food intake, randomize animals into treatment groups (e.g., Vehicle, 0.3, 1, 3, and 10 mg/kg of this compound).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On each dosing day, prepare fresh dosing solutions for each group by diluting the stock solution with the vehicle.
-
Administer the assigned treatment solution or vehicle to each rat via oral gavage twice daily (e.g., at the beginning of the light and dark cycles) for 22 consecutive days.
-
-
Daily Measurements:
-
Each day, at a consistent time, measure and record the body weight of each rat.
-
Measure and record the amount of food consumed by each rat over the previous 24-hour period. To do this, weigh the provided food hopper and any spilled food, and subtract this from the initial weight of the food provided.
-
-
Data Analysis:
-
Calculate the daily change in body weight for each animal relative to its baseline weight.
-
Calculate the average daily food intake for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of this compound on food intake and body weight compared to the vehicle control group.
-
Protocol 2: Oral Gavage in Rats
This protocol provides a detailed procedure for the oral administration of this compound.
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat's body with one hand while using the thumb and forefinger of the same hand to gently hold the head and neck.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the appropriate insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the pre-filled syringe containing the dosing solution.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the rat to its home cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.
-
References
- 1. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Discovery of PF-07258669: A selective and potent small molecule melanocortin-4 receptor antagonist - American Chemical Society [acs.digitellinc.com]
- 6. medchemexpress.com [medchemexpress.com]
Pharmacokinetic and pharmacodynamic modeling of (2R,2R)-PF-07258669
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of (2R,2R)-PF-07258669, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The provided protocols are intended to guide researchers in the preclinical and clinical evaluation of this and similar compounds.
Introduction
This compound is an orally bioavailable small molecule that acts as a competitive antagonist at the MC4R. The MC4R is a G-protein coupled receptor primarily expressed in the brain and plays a crucial role in regulating energy homeostasis, appetite, and body weight.[1][2] Antagonism of MC4R signaling is a promising therapeutic strategy for conditions characterized by appetite loss and unintended weight loss, such as cachexia and anorexia.[3][4] Preclinical studies have demonstrated the potential of PF-07258669 to increase food intake and body weight.[3] A Phase 1 clinical trial (NCT05113940) has been completed to evaluate the safety, tolerability, and pharmacokinetics of PF-07258669 in healthy adult participants.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the available quantitative pharmacokinetic and pharmacodynamic data for this compound from preclinical studies.
Table 1: In Vitro Pharmacodynamic Properties
| Parameter | Species | Value | Reference |
| IC₅₀ | Human MC4R | 13 nM | [3] |
| Kᵢ | Human MC4R | 0.46 nM | [3] |
Table 2: Preclinical Pharmacokinetic Parameters
| Parameter | Rat | Dog | Reference |
| Dose (IV) | 1 mg/kg | 1 mg/kg | [3] |
| Clearance (CLp) | 21 mL/min/kg | 11 mL/min/kg | [3] |
| Volume of Distribution (Vss) | 0.95 L/kg | 1.3 L/kg | [3] |
| Half-life (T½) | 1.0 h | 2.3 h | [3] |
| Dose (Oral) | 5 mg/kg | 5 mg/kg | [3] |
| Tₘₐₓ | 0.5 h | 0.38 h | [3] |
| Cₘₐₓ | 600 ng/mL | 1470 ng/mL | [3] |
| AUCᵢₙ𝒻 | 1120 ng·h/mL | 4610 ng·h/mL | [3] |
| Oral Bioavailability (F%) | 28% | 93% | [3] |
Table 3: In Vivo Pharmacodynamic Properties
| Parameter | Species | Value | Conditions | Reference |
| Unbound Brain EC₅₀ | Aged Rat | 32 nM | Increase in body weight | MedChemExpress |
Signaling Pathway and Experimental Workflows
Signaling Pathway
This compound acts by blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition prevents the activation of the downstream Gs protein signaling cascade, leading to a decrease in cyclic AMP (cAMP) production and subsequent downstream effects that ultimately result in increased appetite and food intake.
Experimental Workflow: In Vivo Pharmacodynamic Study
The following diagram outlines a typical workflow for evaluating the pharmacodynamic effects of an MC4R antagonist like this compound in a preclinical model of anorexia.
Experimental Protocols
Detailed experimental protocols for the in vitro and in vivo characterization of this compound can be found in the supporting information of the publication by Garnsey et al. in the Journal of Medicinal Chemistry, 2023. The following are general protocol templates based on standard methodologies.
Protocol 1: MC4R Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of this compound for the human MC4R.
Materials:
-
Cell membranes expressing human MC4R
-
Radioligand (e.g., [¹²⁵I]-NDP-α-MSH)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kₑ), and either vehicle or varying concentrations of PF-07258669.
-
For non-specific binding control wells, add a high concentration of a known non-labeled MC4R ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with cold wash buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of PF-07258669.
-
Perform non-linear regression analysis of the competition binding data to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: In Vivo Pharmacodynamic Study in an Aged Rat Model of Anorexia
Objective: To evaluate the effect of this compound on food intake and body weight in a model of age-related anorexia.
Animal Model:
-
Aged male rats (e.g., 18-24 months old) exhibiting reduced food intake and body weight compared to younger adult rats.
Procedure:
-
Acclimate the aged rats to individual housing and handling for at least one week.
-
Monitor and record baseline daily food intake and body weight for 5-7 days.
-
Randomly assign animals to treatment groups (e.g., vehicle control, and multiple dose levels of PF-07258669).
-
Prepare the dosing solutions of this compound in a suitable vehicle for oral administration.
-
Administer the assigned treatment orally (e.g., by gavage) once or twice daily for the duration of the study (e.g., 22 days).
-
Measure and record food intake and body weight daily at the same time each day.
-
Observe the animals daily for any clinical signs of toxicity or adverse effects.
-
At the end of the study, animals may be euthanized for collection of blood and tissues for further analysis (e.g., pharmacokinetic analysis, biomarker analysis).
-
Analyze the data to determine the effect of each dose of PF-07258669 on cumulative food intake and change in body weight compared to the vehicle control group.
Protocol 3: Bioanalytical Method for Quantification of this compound in Human Plasma by LC-MS/MS (Template)
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Reagents and Materials:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) of PF-07258669
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or ammonium (B1175870) formate
-
Human plasma (K₂EDTA)
Procedure Outline:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add the SIL-IS.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for the chosen column.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor to product ion transitions for both PF-07258669 and its SIL-IS.
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each transition.
-
-
Method Validation (according to regulatory guidelines):
-
Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity: Prepare a calibration curve over the expected concentration range in plasma.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS.
-
Recovery: Determine the extraction recovery of the analyte and IS from plasma.
-
Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).
-
Conclusion
This compound is a promising MC4R antagonist with demonstrated preclinical efficacy in models of appetite loss. The data and protocols presented here provide a framework for researchers to further investigate the pharmacokinetic and pharmacodynamic properties of this compound and to guide the development of similar therapeutic agents. For detailed experimental procedures, it is highly recommended to consult the supplementary information of the primary publication by Garnsey et al. (2023).
References
- 1. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin‐4 receptor complexity in energy homeostasis,obesity and drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for involvement of the melanocortin MC4 receptor in the effects of leptin on food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (2R,2R)-PF-07258669 Cardiac Safety Profile
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the hERG liability and cardiac safety profile of (2R,2R)-PF-07258669, a potent and selective melanocortin-4 receptor (MC4R) antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the known hERG liability of this compound?
A1: this compound has been evaluated for its potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiac arrhythmia risk. Preclinical data indicates that PF-07258669 has a low to moderate hERG liability.
Q2: What is the IC50 value for hERG inhibition by this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the hERG channel has been reported to be 28 µM. This value suggests a significantly lower risk of hERG-mediated cardiotoxicity at therapeutic concentrations.
Q3: How was the cardiac safety of this compound assessed during clinical development?
A3: During Phase 1 clinical trials (NCT05113940), the cardiac safety of PF-07258669 was monitored in healthy adult participants through the collection of standard 12-lead electrocardiograms (ECGs). These ECGs were used to measure PR, QT, and QTc intervals, as well as the QRS complex, to detect any potential effects on cardiac repolarization.
Q4: Were there any notable in vivo cardiovascular findings in preclinical studies?
A4: While detailed in vivo preclinical cardiovascular data from studies such as telemetry in conscious animals is not publicly available, the progression of PF-07258669 into clinical trials suggests a satisfactory preclinical cardiac safety profile was established. Standard preclinical toxicology studies would have included cardiovascular assessments.
Troubleshooting Experimental Issues
Q1: We are observing a higher than expected hERG inhibition with PF-07258669 in our automated patch-clamp assay. What could be the reason?
A1: Several factors could contribute to this discrepancy:
-
Compound Solubility: Ensure that PF-07258669 is fully solubilized in the assay buffer. Precipitation can lead to inaccurate concentration-response curves. Consider using a vehicle control and checking for turbidity.
-
Cell Line Variability: The expression levels of the hERG channel can vary between different cell lines (e.g., HEK293 vs. CHO). Verify the cell line used and its passage number.
-
Assay Temperature: hERG channel kinetics are temperature-sensitive. Ensure your experiment is conducted at a consistent and reported temperature (e.g., room temperature or physiological temperature).
-
Voltage Protocol: The specific voltage-clamp protocol used can influence the measured IC50. Verify that your protocol is appropriate for assessing hERG inhibition.
Q2: Our in vivo ECG measurements in rats show a slight QTc prolongation after high-dose administration of PF-07258669. How should we interpret this?
A2: A slight QTc prolongation at high doses in preclinical species requires careful interpretation:
-
Dose and Exposure Levels: Compare the plasma concentrations at which the effect is observed to the anticipated therapeutic concentrations in humans. A large safety margin may indicate a low clinical risk.
-
Species-Specific Effects: Rats can have different cardiac electrophysiology compared to humans. Consider the relevance of the findings to human physiology.
-
Integrated Risk Assessment: Evaluate this finding in the context of the in vitro hERG data and other cardiac ion channel screening results. A comprehensive assessment is necessary to determine the overall risk.
Data Presentation
Table 1: Summary of In Vitro hERG Liability Data for this compound
| Parameter | Value | Assay Type | Cell Line |
| hERG IC50 | 28 µM | Automated Patch-Clamp | Not Specified |
Experimental Protocols
hERG Inhibition Assay (Automated Patch-Clamp)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.
-
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293 or CHO) expressing the human hERG channel is cultured under standard conditions.
-
Cell Preparation: Cells are harvested and prepared as a single-cell suspension for use in the automated patch-clamp system.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired test concentrations in the extracellular solution.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Data Analysis: The peak tail current is measured before and after the application of different concentrations of PF-07258669. The percentage of inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
-
Visualizations
Caption: Role of the hERG channel in cardiac repolarization and potential for drug-induced arrhythmia.
Caption: Experimental workflow for cardiac safety assessment of a new chemical entity.
Caption: Troubleshooting guide for unexpected cardiac safety signals.
Technical Support Center: (2R,2R)-PF-07258669 Oral Bioavailability Enhancement
Welcome to the technical support center for (2R,2R)-PF-07258669. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to its oral bioavailability.
This compound is a potent and selective melanocortin-4 receptor (MC4R) antagonist. [1][2][3] While it shows promise for regulating appetite and energy expenditure, its development is characterized by challenges typical of BCS Class II compounds: low aqueous solubility and significant first-pass metabolism. These factors can lead to low and variable oral bioavailability, hindering clinical progression. This guide outlines strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary obstacles to achieving adequate oral bioavailability for this compound are:
-
Low Aqueous Solubility: As a poorly soluble compound, its dissolution in the gastrointestinal (GI) tract is limited, which is a prerequisite for absorption. Up to 90% of developmental drug candidates are affected by poor aqueous solubility.
Q2: What are the main formulation strategies to improve the bioavailability of a poorly soluble drug like this one?
A2: Key strategies focus on enhancing solubility and/or bypassing metabolic pathways.[7][8][9] These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can increase its solubility by 5- to 100-fold compared to its crystalline form.[10][11][12] This is a widely used and effective approach.[10][11]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and may promote lymphatic absorption, which partially bypasses the liver and reduces first-pass metabolism.[13][14][15][16]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7]
Q3: Can co-administration with other agents improve its bioavailability?
A3: Yes, co-administering PF-07258669 with inhibitors of specific metabolic enzymes or efflux transporters can be a viable strategy. For instance, ritonavir, a potent CYP3A4 inhibitor, is sometimes used to "boost" the plasma levels of other drugs. However, this approach can introduce complexities related to drug-drug interactions and patient safety that must be carefully evaluated.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Troubleshooting Action / Experiment |
| Low overall oral exposure (Low AUC) | Poor dissolution rate; extensive first-pass metabolism. | 1. Develop an Amorphous Solid Dispersion (ASD) to enhance dissolution. 2. Formulate a Lipid-Based Drug Delivery System (LBDDS) to improve solubilization and potentially leverage lymphatic uptake.[13][15] 3. Conduct an in vitro Caco-2 permeability assay with and without efflux pump inhibitors to assess transporter involvement.[17][18] |
| High variability in plasma concentrations between subjects | Significant food effects; poor formulation robustness; pH-dependent solubility. | 1. Perform dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate fasted and fed states.[19] 2. Evaluate ASDs with different polymers to ensure stable supersaturation across various GI conditions.[11] 3. Characterize the pH-solubility profile of the drug substance. |
| High peak-to-trough ratio (High Cmax, fast clearance) | Rapid absorption followed by rapid metabolism. | 1. Explore modified-release formulations (e.g., controlled-release matrix tablets) using the optimized solubility-enhanced intermediate (like an ASD). 2. Investigate prodrug approaches to mask the metabolic site, though this involves re-engineering the molecule itself.[8] |
| Discrepancy between in vitro dissolution and in vivo performance | Recrystallization of the amorphous form in the GI tract; formulation not overcoming metabolic barriers. | 1. Use polymers in ASD formulations known to inhibit crystallization (e.g., HPMC-AS, PVP VA64).[10] 2. Re-evaluate the LBDDS composition; ensure it forms a stable microemulsion upon dilution in aqueous media. 3. Quantify both parent drug and major metabolites in plasma to confirm the extent of first-pass metabolism. |
Data Presentation: Comparison of Formulation Strategies
The following table presents hypothetical pharmacokinetic data for this compound in a preclinical model (e.g., dog) to illustrate the potential impact of different formulation strategies. An IV dose is used to determine the absolute bioavailability.[20][21]
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (F%) |
| Intravenous (IV) | 2 | 1500 | 0.1 | 3200 | 100% |
| Aqueous Suspension | 10 | 150 | 2.0 | 960 | 6% |
| Micronized Suspension | 10 | 250 | 1.5 | 1600 | 10% |
| Amorphous Solid Dispersion (ASD) in Capsule | 10 | 950 | 1.0 | 8000 | 50% |
| Self-Emulsifying Drug Delivery System (SEDDS) in Capsule | 10 | 800 | 1.0 | 9280 | 58% |
Note: Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations & Diagrams
Caption: Key physiological barriers limiting the oral bioavailability of PF-07258669.
Caption: A decision-making workflow for selecting an appropriate bioavailability enhancement strategy.
Experimental Protocols
Protocol 1: Preparation and In Vitro Testing of an Amorphous Solid Dispersion (ASD)
Objective: To prepare an ASD of this compound with a suitable polymer and evaluate its dissolution advantage over the crystalline form.
Materials:
-
This compound (crystalline)
-
Polymer (e.g., HPMC-AS, PVP VA64, Soluplus®)
-
Solvent (e.g., Acetone, Methanol, Dichloromethane)
-
USP Apparatus 2 (Paddle) Dissolution System
-
Phosphate (B84403) buffer (pH 6.8), FaSSIF media
-
HPLC system for quantification
Methodology:
-
Polymer Selection: Screen polymers for miscibility and ability to form a stable amorphous system. Differential Scanning Calorimetry (DSC) is often used for this.
-
Solvent System: Identify a common solvent that dissolves both the drug and the polymer at the desired ratio (e.g., 25% drug load).
-
ASD Preparation (Spray Drying): a. Dissolve 1 g of PF-07258669 and 3 g of HPMC-AS into 100 mL of a suitable solvent system. b. Spray-dry the solution using appropriate parameters (e.g., inlet temperature, spray rate, atomization pressure) to rapidly evaporate the solvent, trapping the drug in an amorphous state within the polymer. c. Collect the resulting powder and dry under vacuum for 24 hours to remove residual solvent.
-
Solid-State Characterization: a. Confirm the amorphous nature of the spray-dried dispersion using Powder X-Ray Diffraction (PXRD) (absence of sharp peaks) and DSC (single glass transition temperature).
-
In Vitro Dissolution Testing: [22][23][24] a. Set up the USP Apparatus 2 with 900 mL of pH 6.8 phosphate buffer at 37°C and a paddle speed of 75 RPM. b. Add an amount of ASD powder equivalent to 10 mg of PF-07258669 to each vessel. c. As a control, add 10 mg of crystalline PF-07258669 to separate vessels. d. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 min), replacing the volume with fresh media. e. Filter samples immediately and analyze the concentration of the drug by a validated HPLC method. f. Plot concentration versus time to compare the dissolution profiles.
Protocol 2: Caco-2 Permeability Assay for Efflux Liability
Objective: To determine if this compound is a substrate of intestinal efflux transporters like P-gp.[25][26]
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21 days
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS system for quantification
Methodology:
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values >300 Ω·cm².[25]
-
Bidirectional Transport Study: [17] a. Apical to Basolateral (A→B) Transport: i. Add HBSS buffer containing a test concentration (e.g., 10 µM) of PF-07258669 to the apical (upper) chamber. ii. Add fresh HBSS buffer to the basolateral (lower) chamber. b. Basolateral to Apical (B→A) Transport: i. Add HBSS buffer to the apical chamber. ii. Add HBSS buffer containing 10 µM of PF-07258669 to the basolateral chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling and Analysis: a. At the end of the incubation, take samples from both apical and basolateral chambers. b. Analyze the concentration of PF-07258669 in all samples using a validated LC-MS/MS method.
-
Inhibitor Co-incubation: Repeat the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., 100 µM Verapamil) to see if efflux is reduced.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0). b. Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . c. An ER > 2 suggests the compound is subject to active efflux. A significant reduction in the ER in the presence of an inhibitor confirms the involvement of that specific transporter.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miragenews.com [miragenews.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. contractpharma.com [contractpharma.com]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 14. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Canadian Society of Pharmacology and Therapeutics (CSPT) - Bioavailability [pharmacologycanada.org]
- 21. Bioavailability - Wikipedia [en.wikipedia.org]
- 22. fip.org [fip.org]
- 23. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agnopharma.com [agnopharma.com]
- 25. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. enamine.net [enamine.net]
Addressing solubility issues of (2R,2R)-PF-07258669 in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues related to the melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain and plays a crucial role in regulating energy homeostasis, appetite, and food intake. By blocking the signaling of this receptor, this compound can be investigated for its potential in conditions characterized by appetite loss, such as cachexia.
Q2: What are the known solubility properties of this compound?
This compound is characterized by poor aqueous solubility. It is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations using co-solvents and surfactants are necessary to achieve the desired concentration.
Q3: How should I prepare a stock solution of this compound?
For most in vitro applications, a high-concentration stock solution in anhydrous DMSO is recommended. For example, a 10 mM stock solution can be prepared. It is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing water, which can lead to precipitation.
Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What can I do?
This is a common issue for poorly soluble compounds. Several strategies can be employed to mitigate this "precipitation upon dilution":
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (and ideally ≤ 0.1%) in your final assay volume to minimize solvent-induced artifacts and toxicity.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or media.
-
Pre-warm the Diluent: Warming your aqueous buffer or cell culture medium to 37°C before adding the compound stock can help improve solubility.
-
Vortexing During Dilution: Add the compound stock dropwise to the vortexing diluent to ensure rapid and uniform mixing.
-
Use of Surfactants or Co-solvents: For certain applications, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween-80) or a co-solvent may be necessary. However, these should be tested for their effects on your experimental system.
Q5: How should I store solutions of this compound?
Store the solid compound at -20°C. DMSO stock solutions should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. A stock solution at -80°C should be used within 6 months, while at -20°C, it is recommended to be used within one month.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | Insufficient mixing or presence of moisture in DMSO. | Use anhydrous DMSO. Vortex the solution for several minutes. Gentle warming (to 37°C) or brief sonication in a water bath can also aid dissolution. |
| Precipitation observed in cell culture wells after adding the compound. | The concentration of the compound exceeds its solubility limit in the final medium. | Reduce the final concentration of the compound. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Perform a stepwise dilution into pre-warmed media. |
| Inconsistent results between experiments. | Variability in compound solubility and concentration due to precipitation. | Prepare fresh dilutions for each experiment from a validated stock solution. Visually inspect for any signs of precipitation before use. Consider determining the kinetic solubility in your specific experimental media. |
| Low or no activity observed in an in vitro assay. | The actual concentration of the soluble compound is lower than the nominal concentration due to poor solubility and precipitation. | Confirm the solubility of the compound in your assay buffer at the desired concentration. If precipitation is observed, a lower concentration or a different formulation approach may be needed. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Appearance | Notes |
| DMSO | 100 mg/mL (216.21 mM) | Clear Solution | May require sonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.41 mM) | Clear Solution | For in vivo use. Add solvents sequentially. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.41 mM) | Clear Solution | For in vivo use. Add solvents sequentially. |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.41 mM) | Clear Solution | For in vivo use. Add solvents sequentially. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (462.52 g/mol ), calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 2-5 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO (e.g., 1 mM).
-
Prepare Final Dilution: Pre-warm your cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the DMSO stock (or intermediate dilution) to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Melanocortin-4 Receptor (MC4R) Signaling Pathway
Caption: MC4R signaling pathway and the antagonistic action of PF-07258669.
Experimental Workflow for Addressing Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Technical Support Center: Metabolic Stability of (2R,2R)-PF-07258669 in Liver Microsomes
This technical support guide provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting metabolic stability assays of (2R,2R)-PF-07258669, a melanocortin-4 receptor (MC4R) antagonist, using liver microsomes. While specific quantitative data for PF-07258669's metabolic stability in liver microsomes are not publicly available, this guide offers a comprehensive framework for designing, executing, and interpreting such experiments. An early lead compound in the series leading to PF-07258669 was noted to have moderate intrinsic apparent clearance in human hepatocytes.[1] The final clinical candidate, PF-07258669, underwent optimization to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
Frequently Asked Questions (FAQs)
Q1: What is a liver microsomal stability assay and why is it important for a compound like PF-07258669?
A1: A liver microsomal stability assay is an in vitro method used to determine the rate at which a compound is metabolized by enzymes present in liver microsomes.[3] Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[3] This assay is crucial in early drug discovery to:
-
Predict in vivo hepatic clearance: The data helps in estimating how quickly the drug will be cleared by the liver in the body.
-
Rank-order compounds: It allows for the comparison of metabolic stability across different drug candidates to select those with more favorable pharmacokinetic profiles.
-
Identify metabolic liabilities: The assay can indicate if a compound is too rapidly metabolized, which could lead to poor bioavailability and a short duration of action.
Q2: What are the key parameters obtained from a microsomal stability assay?
A2: The primary parameters derived from this assay are:
-
Half-life (t1/2): The time it takes for 50% of the initial compound concentration to be metabolized.
-
Intrinsic Clearance (CLint): A measure of the intrinsic metabolic activity of the liver enzymes towards the compound, independent of physiological factors like blood flow. It is calculated from the half-life.
Q3: What are the essential components needed for a liver microsomal stability assay?
A3: The assay typically requires:
-
Liver Microsomes: From the species of interest (e.g., human, rat, mouse).
-
Test Compound: this compound dissolved in a suitable solvent.
-
NADPH-Regenerating System: A cocktail of cofactors (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure the continuous activity of CYP enzymes.
-
Phosphate (B84403) Buffer: To maintain a physiological pH (typically 7.4).
-
Internal Standard: For accurate quantification during LC-MS/MS analysis.
-
Acetonitrile (B52724) or Methanol: To terminate the reaction and precipitate proteins.
Q4: How is the data from a microsomal stability assay analyzed?
A4: The concentration of the test compound at various time points is measured using LC-MS/MS. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life (t1/2 = -0.693 / slope), from which the intrinsic clearance (CLint) can be derived.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a detailed methodology for assessing the metabolic stability of a test compound such as this compound.
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute to a working concentration (e.g., 100 µM) in acetonitrile or a suitable solvent.
-
Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
NADPH-Regenerating System: Prepare the system according to the manufacturer's instructions.
2. Incubation Procedure:
-
Pre-warm the microsomal solution and phosphate buffer to 37°C.
-
In a 96-well plate, add the test compound to the microsomal solution to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
4. Data Calculation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the initial linear phase of the curve.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound appears too stable (no degradation) | 1. Inactive enzymes in microsomes. 2. NADPH-regenerating system not working. 3. Compound is not a substrate for microsomal enzymes. 4. Analytical issues (e.g., poor sensitivity). | 1. Run a positive control with a known rapidly metabolized compound (e.g., verapamil, imipramine). 2. Prepare fresh NADPH-regenerating solution. 3. Consider using hepatocytes, which contain a broader range of phase I and phase II enzymes. 4. Optimize LC-MS/MS method for the compound. |
| Compound disappears too quickly (gone at first time point) | 1. Compound is highly metabolized. 2. Non-enzymatic degradation. | 1. Use shorter incubation times and/or a lower microsomal protein concentration. 2. Run a control incubation without the NADPH-regenerating system to check for chemical instability. |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Poor mixing of reagents. | 1. Ensure accurate and consistent pipetting. 2. Use a multichannel pipette for simultaneous additions. 3. Ensure thorough mixing of all components before and during incubation. |
| Non-linear degradation curve | 1. Enzyme saturation. 2. Time-dependent inhibition of enzymes by the compound or its metabolites. | 1. Use a lower initial concentration of the test compound. 2. This may be a real property of the compound; further investigation into enzyme kinetics may be required. |
Data Presentation
The following tables present illustrative data for a hypothetical compound in a liver microsomal stability assay. Note: This data is for exemplary purposes only and does not represent actual results for this compound.
Table 1: Percentage of Parent Compound Remaining Over Time
| Time (minutes) | Percent Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 5 | 85.2 ± 2.1 |
| 15 | 60.1 ± 3.5 |
| 30 | 35.8 ± 2.8 |
| 45 | 20.5 ± 1.9 |
| 60 | 11.7 ± 1.2 |
Table 2: Calculated Metabolic Stability Parameters
| Parameter | Value | Unit |
| Half-life (t1/2) | 25.9 | minutes |
| Intrinsic Clearance (CLint) | 53.5 | µL/min/mg protein |
Visualizations
Caption: Experimental workflow for a liver microsomal stability assay.
Caption: Hypothetical metabolic pathway for a xenobiotic compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Brain Penetration of (2R,2R)-PF-07258669
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor brain penetration of the MC4R antagonist, (2R,2R)-PF-07258669.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetration a concern?
A1: this compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), which is primarily expressed in the central nervous system (CNS).[1][2] It is under development for the treatment of conditions like anorexia nervosa.[3] Effective treatment requires the drug to cross the blood-brain barrier (BBB) to reach its target. However, preclinical studies in aged rats have shown a low unbound brain-to-plasma concentration ratio (Cb,u/Cp,u) of 0.16, indicating poor penetration into the brain.[3] This limited CNS exposure could hinder its therapeutic efficacy.
Q2: What are the primary reasons for the poor brain penetration of this compound?
A2: The primary reason for the poor brain penetration of this compound is believed to be its susceptibility to efflux transporters at the BBB, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[4] The compound has been identified as a substrate for MDR1, which actively pumps the drug out of the brain endothelial cells and back into the bloodstream, thereby limiting its accumulation in the CNS.[4]
Q3: What are the key physicochemical properties of this compound?
A3: A summary of the known physicochemical and pharmacokinetic properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇FN₆O₂ | MedChemExpress |
| Molecular Weight | 462.52 g/mol | MedChemExpress |
| Unbound Brain-to-Plasma Ratio (Cb,u/Cp,u) (rat) | 0.16 | [3] |
| P-glycoprotein (MDR1) Substrate | Yes | [4] |
Troubleshooting Guide
This guide provides experimental strategies to diagnose and potentially overcome the poor brain penetration of this compound.
Issue 1: Confirming and Quantifying P-glycoprotein Mediated Efflux
Symptoms:
-
Low brain-to-plasma concentration ratio in vivo.
-
High efflux ratio in in vitro permeability assays.
Troubleshooting Steps:
-
In Vitro Permeability Assay: Utilize an in vitro model of the BBB, such as the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1). This assay can confirm if this compound is a substrate for P-gp.[5][6][7]
-
Bidirectional Transport Study: Perform a bidirectional transport assay using the MDCK-MDR1 cell line.[5][7] By measuring the permeability of the compound from the apical (blood side) to the basolateral (brain side) and vice versa, an efflux ratio can be calculated. An efflux ratio significantly greater than 1 indicates active efflux.
-
Co-incubation with P-gp Inhibitors: To further confirm P-gp mediated efflux, conduct the permeability assay in the presence of known P-gp inhibitors, such as verapamil (B1683045) or elacridar. A significant reduction in the efflux ratio in the presence of an inhibitor provides strong evidence for P-gp involvement.[8]
Issue 2: Improving Brain Penetration through Formulation Strategies
Symptoms:
-
Confirmed P-gp substrate with low in vivo brain concentrations.
Troubleshooting Steps:
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles can mask the drug from P-gp and facilitate its transport across the BBB.[9][10] Various types of nanoparticles, such as polymeric nanoparticles or lipid-based nanoparticles, can be explored.
-
Liposomal Formulation: Encapsulating the compound in liposomes is another strategy to bypass P-gp efflux and enhance brain delivery.[10] The lipid bilayer of the liposome (B1194612) can fuse with the cell membrane of the brain endothelial cells, releasing the drug into the brain.
-
Prodrug Approach: Design a prodrug of this compound that is not a substrate for P-gp. The prodrug would cross the BBB and then be converted to the active parent drug within the CNS.
Issue 3: Modifying the Chemical Structure to Reduce P-gp Efflux
Symptoms:
-
Intrinsic property of the molecule to be a P-gp substrate.
Troubleshooting Steps:
-
Reduce Molecular Size: If synthetically feasible, modifications to reduce the overall size of the molecule may decrease its affinity for P-gp.[8]
-
Introduce a Carboxylic Acid Group: The addition of a carboxylic acid moiety has been shown in some cases to help molecules evade P-gp efflux.[8]
-
Structure-Activity Relationship (SAR) Studies: Conduct SAR studies to identify the structural features of this compound that are critical for P-gp recognition. This can guide medicinal chemistry efforts to synthesize analogs with reduced efflux potential while maintaining MC4R antagonist activity.
Experimental Protocols
Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay
This protocol outlines the steps to determine if a compound is a substrate of the P-gp efflux pump.
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts and culture until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation (A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound to the apical (A) side of the insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
-
Assay Initiation (B to A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound to the basolateral (B) side.
-
Add fresh HBSS to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
-
Inhibitor Co-incubation (Optional): Repeat steps 2 and 3 with the test compound and a P-gp inhibitor co-incubated in the donor compartment.
-
Sample Collection: At designated time points (e.g., 60, 90, 120 minutes), collect samples from both the donor and receiver compartments.
-
Sample Analysis: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
Data Interpretation:
| Efflux Ratio | Interpretation |
| < 2 | Low probability of being a P-gp substrate |
| 2 - 5 | Moderate probability of being a P-gp substrate |
| > 5 | High probability of being a P-gp substrate |
Visualizations
Caption: Troubleshooting workflow for poor brain penetration.
References
- 1. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 4. m.youtube.com [m.youtube.com]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 7. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Potential drug-drug interactions with (2R,2R)-PF-07258669
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R,2R)-PF-07258669.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1] By blocking this receptor in the central nervous system, it is being investigated for its potential to increase appetite and food intake, making it a candidate for the treatment of conditions like anorexia and cachexia.
Q2: What is the known metabolic pathway for this compound?
A2: Based on clinical trial designs, this compound is anticipated to be a substrate of the cytochrome P450 3A (CYP3A) enzyme system. Specific human metabolism data is still emerging. Preclinical information has also suggested a potential for time-dependent inhibition of CYP3A enzymes, which indicates that the compound or its metabolites may inactivate these enzymes over time.
Q3: Are there any known or potential drug-drug interactions with this compound?
A3: Yes, there is a significant potential for drug-drug interactions with inhibitors and inducers of CYP3A enzymes. Clinical studies have been designed to evaluate the effects of strong CYP3A inhibitors, such as itraconazole, on the pharmacokinetics of this compound. Therefore, co-administration with strong CYP3A inhibitors (e.g., ketoconazole, clarithromycin) or inducers (e.g., rifampin, St. John's Wort) should be approached with caution.
Q4: I am observing unexpected variability in my in vivo experiments. What could be the cause?
A4: Unexpected variability in in vivo experiments with this compound could be due to a number of factors. One key consideration is the potential for drug-drug interactions if other compounds are being co-administered. Given its metabolism by CYP3A, any co-administered substance that inhibits or induces this enzyme system could alter the exposure of this compound. Additionally, as with any experimental compound, factors such as formulation, route of administration, and animal species or strain can contribute to variability.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
-
Potential Cause: Variability in the expression of metabolic enzymes (like CYP3A4) in your cell line.
-
Troubleshooting Steps:
-
Characterize the metabolic capabilities of your cell line, specifically the expression and activity of CYP3A4.
-
If using primary hepatocytes, be aware of lot-to-lot variability in metabolic enzyme activity.
-
Consider using a cell line with stable and well-characterized CYP3A4 expression for more consistent results.
-
Issue: Discrepancy between in vitro potency and in vivo efficacy.
-
Potential Cause: Significant first-pass metabolism in vivo, which is not accounted for in in vitro models.
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies using liver microsomes or S9 fractions to estimate the metabolic stability of this compound.
-
If rapid metabolism is observed, consider this when designing in vivo studies, for example, by adjusting the dose or frequency of administration.
-
Evaluate the potential for species differences in metabolism that might affect the translation of preclinical data.
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species |
| Brain/Plasma Unbound Conc. Ratio | ~0.3 | Rat |
| Bioavailability | 28% | Rat |
| Dose Proportionality | Yes | Rat |
Data from preclinical studies.
Table 2: Potential Drug-Drug Interactions with this compound
| Interacting Drug Class | Example Drugs | Potential Effect on this compound | Recommendation |
| Strong CYP3A Inhibitors | Itraconazole, Ketoconazole, Clarithromycin, Ritonavir | Increased plasma concentrations, potentially leading to increased risk of adverse effects. | Avoid co-administration. If necessary, consider dose reduction and enhanced monitoring. |
| Moderate CYP3A Inhibitors | Fluconazole, Diltiazem, Erythromycin | Increased plasma concentrations. | Use with caution. Monitor for potential adverse effects. |
| Strong CYP3A Inducers | Rifampin, Carbamazepine, Phenytoin, St. John's Wort | Decreased plasma concentrations, potentially leading to reduced efficacy. | Avoid co-administration. |
| Moderate CYP3A Inducers | Efavirenz, Bosentan, Modafinil | Decreased plasma concentrations. | Use with caution. Monitor for lack of efficacy. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound as a CYP3A4 Substrate
-
Objective: To determine if this compound is metabolized by human CYP3A4.
-
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
CYP3A4-specific inhibitor (e.g., ketoconazole)
-
Control compound (known CYP3A4 substrate, e.g., midazolam)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate HLM with or without the CYP3A4 inhibitor (ketoconazole) for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.
-
Compare the rate of metabolism in the presence and absence of the CYP3A4 inhibitor. A significant reduction in metabolism in the presence of the inhibitor suggests that this compound is a CYP3A4 substrate.
-
Protocol 2: In Vitro Assessment of Time-Dependent Inhibition of CYP3A4 by this compound
-
Objective: To determine if this compound causes time-dependent inhibition of CYP3A4.
-
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Incubation buffer
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Primary Incubation: Pre-incubate HLM with various concentrations of this compound and the NADPH regenerating system for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A control incubation without this compound should be included.
-
Secondary Incubation: After the primary incubation, dilute the mixture into a secondary incubation containing the CYP3A4 probe substrate and additional NADPH regenerating system.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring linear metabolite formation.
-
Terminate the reaction with a cold stop solution.
-
Analyze the formation of the probe substrate's metabolite using LC-MS/MS.
-
A decrease in the rate of metabolite formation with increasing pre-incubation time with this compound indicates time-dependent inhibition.
-
Mandatory Visualization
Caption: Metabolic pathway and potential drug-drug interactions of this compound.
Caption: Experimental workflows for in vitro DDI studies of this compound.
References
Optimizing dosage of (2R,2R)-PF-07258669 to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669. The information is designed to help optimize experimental dosage and minimize potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] By blocking the MC4R, it is intended to stimulate appetite and increase energy expenditure, making it a potential therapeutic for conditions such as anorexia nervosa and cachexia.[1][3][4][5]
Q2: What is the selectivity profile of this compound?
A2: Preclinical data indicates that this compound is highly selective for MC4R, with over 200-fold selectivity against other melanocortin receptors (MC1R, MC3R, and MC5R).[1]
Q3: What are the known pharmacokinetic properties of this compound?
A3: Pharmacokinetic studies in preclinical models have shown dose-proportional exposure.[1] The oral bioavailability has been reported as 28% in aged rats and 93% in dogs.[1][3]
Q4: Have any side effects been identified for this compound?
A4: As of the latest available information, specific side effects from the ongoing Phase 1 clinical trials have not been publicly disclosed. However, preclinical safety studies in rats and dogs did not reveal any serious safety or tolerability issues.[6] It is important to monitor for potential class-related side effects of MC4R antagonists, which could theoretically include effects on blood pressure and heart rate.
Q5: What is the potential for off-target effects with this compound?
A5: Preclinical data suggests a clean off-target profile in a standard safety panel.[6] Weak inhibition of the hERG channel has been noted (IC50 of 28 µM), but this is considered very weak relative to its potent MC4R activity.[1][6] Nevertheless, it is crucial to conduct thorough in vitro and in vivo studies to assess any potential off-target liabilities in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vitro assays.
-
Possible Cause: Compound solubility or stability issues.
-
Troubleshooting Steps:
-
Ensure complete solubilization of the compound in the appropriate vehicle (e.g., DMSO).
-
Prepare fresh stock solutions regularly and store them under recommended conditions (-20°C or -80°C for long-term storage).[3]
-
Verify the final concentration of the compound in your assay medium.
-
Include vehicle-only controls to rule out any effects of the solvent.
-
Issue 2: Poor in vivo efficacy or tolerability at previously reported effective doses.
-
Possible Cause: Differences in animal models, compound formulation, or route of administration.
-
Troubleshooting Steps:
-
Confirm the formulation and administration protocol. For in vivo studies in rats, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[3]
-
Conduct a dose-range finding study in your specific animal model to determine the maximum tolerated dose (MTD) and optimal effective dose.
-
Monitor animals closely for any signs of distress, changes in behavior, or weight loss.
-
Consider pharmacokinetic analysis in your animal model to ensure adequate exposure.
-
Issue 3: Observed cardiovascular effects in vivo (e.g., changes in heart rate or blood pressure).
-
Possible Cause: On-target (MC4R-mediated) or off-target effects.
-
Troubleshooting Steps:
-
Implement continuous cardiovascular monitoring (e.g., telemetry) in your in vivo studies.
-
Conduct a thorough dose-response assessment to characterize the cardiovascular effects.
-
To investigate potential off-target effects, perform in vitro profiling against a panel of cardiovascular-related targets, including ion channels (e.g., a follow-up hERG assay).
-
Consider co-administration with a selective MC4R agonist to see if the cardiovascular effects can be competed away, which would suggest an on-target mechanism.
-
Data Presentation
Table 1: Preclinical Potency and Selectivity of this compound
| Parameter | Species/Target | Value | Reference |
| Ki | Human MC4R | 460 pM | [1] |
| Rat MC4R | 520 pM | [1] | |
| Dog MC4R | 94 pM | [1] | |
| IC50 | hERG | 28 µM | [1] |
| Selectivity | Over MC1R, MC3R, MC5R | >200-fold | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Oral Dose | Bioavailability | Tmax | Cmax | AUCinf | Reference |
| Oral Bioavailability | Aged Rat | 5 mg/kg | 28% | 0.5 h | 600 ng/mL | 1120 ng·h/mL | [1][3] |
| Dog | 5 mg/kg | 93% | 0.38 h | 1470 ng/mL | 4610 ng·h/mL | [3] | |
| Unbound Brain EC50 | Aged Rat | N/A | N/A | N/A | N/A | 32 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Assess Cytotoxicity
-
Cell Culture: Plate cells of interest (e.g., HEK293, HepG2) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercially available cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Protocol 2: In Vivo Dose-Range Finding and Tolerability Study in Rats
-
Animal Model: Use age- and weight-matched male and female Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.
-
Compound Formulation: Prepare a dosing solution of this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing: Administer the compound orally (p.o.) once daily for 7 days at escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Monitoring:
-
Record body weight and food intake daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, grooming, and any signs of pain or distress).
-
At the end of the study, collect blood samples for clinical chemistry and hematology analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and to identify any potential target organs of toxicity.
Mandatory Visualizations
Caption: MC4R Signaling Pathway and the antagonistic action of this compound.
Caption: A general experimental workflow for optimizing the dosage of a novel compound.
Caption: A logical diagram for troubleshooting unexpected in vivo effects.
References
- 1. researchgate.net [researchgate.net]
- 2. noblelifesci.com [noblelifesci.com]
- 3. SOP for Cardiotoxicity Testing Using Preclinical Models – SOP Guide for Pharma [pharmasop.in]
- 4. syngeneintl.com [syngeneintl.com]
- 5. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of MC4R Modulators: (2R,2R)-PF-07258669 and Other Agents
The melanocortin-4 receptor (MC4R) is a pivotal G-protein coupled receptor in the central nervous system, instrumental in regulating energy homeostasis, appetite, and food intake.[1][2] Its critical role has made it a significant target for therapeutic intervention. Modulation of the MC4R pathway can lead to two distinct outcomes: agonism, which suppresses appetite to treat obesity, and antagonism, which stimulates appetite to combat conditions like cachexia or anorexia.[2][3]
This guide provides an objective comparison of the MC4R antagonist (2R,2R)-PF-07258669 against other MC4R modulators, with a particular focus on the well-characterized agonist setmelanotide (B515575) to highlight the divergent therapeutic applications. The comparison is supported by experimental data, detailed methodologies, and pathway visualizations to offer a comprehensive resource for researchers and drug development professionals.
The MC4R Signaling Pathway
The MC4R pathway is a key regulator of energy balance. In a state of energy surplus, hormones like leptin stimulate pro-opiomelanocortin (POMC) neurons in the hypothalamus.[4][5] These neurons release α-melanocyte-stimulating hormone (α-MSH), an endogenous agonist that binds to and activates MC4R.[4][6] This activation triggers downstream signaling that promotes satiety and increases energy expenditure.[5] Conversely, the endogenous antagonist, agouti-related peptide (AgRP), blocks MC4R activity, thereby increasing food intake.[4][7] Pharmacological agents are designed to either mimic α-MSH (agonists) or block its action (antagonists).
Quantitative Comparison of MC4R Modulators
The efficacy of an MC4R modulator is defined by its intended therapeutic outcome. Antagonists like PF-07258669 are evaluated on their ability to block the receptor and stimulate appetite, while agonists like setmelanotide are assessed on their capacity to activate the receptor and reduce body weight.
| Compound | Class | Mechanism of Action | Therapeutic Goal | Key Efficacy Data | Development Stage |
| This compound | Antagonist | Potent and selective small molecule antagonist of MC4R.[2][8] | Treatment of appetite loss (e.g., cachexia, anorexia).[1][9] | IC₅₀: 13 nMKᵢ: 0.46 nM[9] | Phase 1 Clinical Trials[3][10] |
| Setmelanotide | Agonist | Potent peptide agonist of MC4R, ~20-fold more potent than α-MSH.[11] | Chronic weight management in rare genetic obesity disorders.[11][12] | EC₅₀: 0.27 nM[11]~80% of POMC patients achieved ≥10% weight loss at 1 year.[13] | Approved by FDA and EMA[14] |
| TCMCB07 | Antagonist | MC4R antagonist. | Treatment of cachexia.[15] | Efficacy data from early trials show improvements in food intake.[15] | Early-Phase Clinical Trials[15] |
Focus on this compound: An MC4R Antagonist
This compound is an orally bioavailable, small-molecule MC4R antagonist developed for conditions characterized by appetite loss.[1] Its discovery process involved optimizing a lead compound to improve potency and brain penetration while minimizing off-target effects.[3]
Discovery Workflow of PF-07258669
The development of PF-07258669 followed a structured medicinal chemistry campaign to identify a clinical candidate with optimal properties for treating appetite loss.
Preclinical Efficacy Data for PF-07258669
Preclinical studies in an aged rat model of cachexia demonstrated the potential of PF-07258669 to stimulate appetite and reverse weight loss.
| Parameter | Value | Assay Type |
| IC₅₀ | 13 nM | MC4R Inverse Agonism Assay[9] |
| Kᵢ | 0.46 nM | Competitive Antagonist Assay[9] |
| Oral Bioavailability (Dog) | 93% | Pharmacokinetic Study[9] |
| In Vivo Efficacy | Increased daily food intake and body weight. | Aged Rat Model (0.3-10 mg/kg, PO, twice daily for 22 days)[9] |
Experimental Protocol: Aged Rat Model of Cachexia
The following is a summarized methodology based on published reports for evaluating MC4R antagonists.[8][9]
-
Animal Model: Aged male rats are used as they naturally exhibit reduced food intake and body weight, mimicking aspects of cachexia.
-
Acclimation: Animals are single-housed and acclimated to the facility conditions and dietary regimen. Baseline food intake and body weight are recorded daily.
-
Compound Administration: PF-07258669 is formulated for oral administration (e.g., in a suitable vehicle like methylcellulose). The compound is administered via oral gavage at varying doses (e.g., 0.3, 1, 3, 10 mg/kg) twice daily for a period of 22 days. A control group receives the vehicle only.
-
Efficacy Endpoints:
-
Food Intake: Daily food consumption is measured by weighing the provided food and any spillage.
-
Body Weight: Animals are weighed daily at the same time to monitor changes from baseline.
-
-
Data Analysis: The changes in cumulative food intake and body weight gain are calculated for each dose group and compared to the vehicle control group to determine the dose-response relationship and statistical significance.
Comparative Profile: Setmelanotide, an MC4R Agonist
In contrast to antagonists, the MC4R agonist setmelanotide is approved for treating severe obesity caused by genetic defects upstream of the MC4R, such as in POMC, PCSK1, or LEPR genes, and in Bardet-Biedl syndrome (BBS).[11][13]
Clinical Efficacy Data for Setmelanotide
Phase 3 clinical trials have demonstrated significant weight loss and reduction in hunger in patients treated with setmelanotide.
| Patient Population | Primary Endpoint | Result at 1 Year | Reference |
| POMC/PCSK1 Deficiency | % of patients with ≥10% weight loss | 80% | [13] |
| LEPR Deficiency | % of patients with ≥10% weight loss | 45.5% | [13] |
| Bardet-Biedl Syndrome (BBS) | % of patients with ≥10% weight loss | 32.3% (achieved by patients with BBS in a combined BBS/Alström cohort) | [16] |
Experimental Protocol: Phase 3 Trial for Setmelanotide
The following is a summarized methodology for the single-arm, open-label Phase 3 trials for setmelanotide in patients with POMC, PCSK1, or LEPR deficiency.[12][13]
-
Study Design: A single-arm, open-label, multicenter international trial.
-
Patient Population: Patients aged 6 years and older with a confirmed genetic diagnosis of POMC, PCSK1, or LEPR deficiency, a history of severe early-onset obesity, and a BMI of 30 kg/m ² or higher.
-
Intervention: Setmelanotide administered once daily via subcutaneous injection. The trial includes a dose titration phase followed by a 52-week treatment period.
-
Primary Endpoint: The proportion of patients who achieve at least 10% weight loss from baseline after approximately one year of treatment.
-
Secondary Endpoints:
-
Mean percentage change in body weight.
-
Change in hunger scores, assessed using a patient-reported questionnaire (e.g., a daily 11-point Likert scale).
-
-
Data Analysis: The proportion of patients meeting the primary endpoint is calculated with a 95% confidence interval. Changes in weight and hunger scores from baseline are analyzed for statistical significance.
References
- 1. Discovery of PF-07258669: A selective and potent small molecule melanocortin-4 receptor antagonist - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. The MC4 receptor and control of appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss. | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Setmelanotide: a promising advancement for pediatric patients with rare forms of genetic obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhythm Pharmaceuticals Announces Promising Clinical Data in MC4R Pathway Heterozygous Obesity and Strategy for Further Development – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 15. What are the therapeutic candidates targeting MC4R? [synapse.patsnap.com]
- 16. Efficacy and safety of setmelanotide, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MC4R Modulation: (2R,2R)-PF-07258669 and Setmelanotide
For Researchers, Scientists, and Drug Development Professionals
The melanocortin-4 receptor (MC4R) is a critical regulator of energy homeostasis, making it a key target for therapeutic intervention in metabolic disorders. This guide provides a detailed, data-driven comparison of two distinct MC4R modulators: (2R,2R)-PF-07258669, an antagonist under investigation for conditions of appetite loss like cachexia, and setmelanotide (B515575), an agonist approved for the treatment of rare genetic disorders of obesity.
At a Glance: Key Differences and Therapeutic Rationale
| Feature | This compound | Setmelanotide |
| Mechanism of Action | MC4R Antagonist | MC4R Agonist |
| Therapeutic Goal | Increase appetite and body weight | Decrease appetite and body weight |
| Primary Indication | Investigational for cachexia and anorexia | Approved for rare genetic disorders of obesity (e.g., Bardet-Biedl syndrome, POMC, PCSK1, and LEPR deficiencies)[1][2] |
| Administration | Oral[3] | Subcutaneous injection[4][5] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and setmelanotide. It is crucial to note that these data are derived from different studies and experimental models, and direct head-to-head comparative studies have not been published.
In Vitro Pharmacology
| Parameter | This compound | Setmelanotide |
| Target | Melanocortin-4 Receptor (MC4R) | Melanocortin-4 Receptor (MC4R) |
| Molecular Activity | Antagonist | Agonist |
| Binding Affinity (Ki) | 460 pM (human), 520 pM (rat), 94 pM (dog)[3] | Not explicitly reported in the provided results. |
| Functional Potency (IC50/EC50) | IC50: Not explicitly reported in the provided results. | EC50: Not explicitly reported in the provided results. |
| Selectivity | >200-fold selective for MC4R over MC1R, MC3R, and MC5R[3] | Not explicitly reported in the provided results. |
Preclinical and Clinical Efficacy
** this compound (Aged Rat Model of Cachexia)[3]**
| Parameter | Result |
| Effect on Food Intake | Robust and dose-responsive increase[3] |
| Effect on Body Weight | Dose-responsive increase (unbound-brain EC50 of 32 nM corresponded to a 0.5% bodyweight increase per day)[3] |
| Oral Bioavailability (rat) | 28%[3] |
Setmelanotide (Clinical Trials in Bardet-Biedl Syndrome - BBS)
| Parameter | Result |
| Primary Endpoint (Phase 3) | 34.5% of patients ≥12 years achieved ≥10% body weight reduction after one year[6] |
| Mean Body Weight Reduction (Phase 3) | 6.2%[6] |
| Mean Hunger Score Reduction (Phase 3) | 30.8%[6] |
| Phase 2 (preliminary data) | Weight loss of 7.9% to 12.1% in 4 of 5 patients within 6-19 weeks |
Signaling Pathways and Experimental Workflows
MC4R Signaling Cascade
The opposing actions of this compound and setmelanotide on the MC4R signaling pathway are central to their distinct therapeutic effects.
Caption: MC4R signaling pathway modulation.
Generalized Experimental Workflow for MC4R Modulator Characterization
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of MC4R modulators.
Caption: Experimental workflow for MC4R modulators.
Detailed Experimental Protocols
In Vitro Assays
1. cAMP Functional Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the MC4R signaling pathway.[7]
-
Cell Preparation: HEK293 or CHO cells stably expressing the human MC4R are plated in 96-well plates and cultured overnight.
-
Agonist/Antagonist Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For agonist testing, increasing concentrations of the test compound are added. For antagonist testing, cells are pre-incubated with the antagonist before adding a fixed concentration of a known agonist (e.g., α-MSH).
-
Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[8]
-
Data Analysis: A standard curve is used to quantify cAMP levels. For agonists, EC50 values are determined from dose-response curves. For antagonists, IC50 values are calculated from the inhibition of the agonist response.[7]
2. β-Arrestin Recruitment Assay
This assay assesses the recruitment of β-arrestin to the activated MC4R, an important step in receptor desensitization and internalization, and a parallel signaling pathway.
-
Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. Cells are engineered to co-express MC4R fused to a small enzyme fragment and β-arrestin fused to the larger, complementary enzyme fragment.
-
Ligand Stimulation: Upon agonist binding and receptor activation, β-arrestin is recruited to the MC4R, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme.
-
Detection: The reconstituted enzyme acts on a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) of agonists in mediating β-arrestin recruitment.
In Vivo Models
1. Aged Rat Model of Cachexia (for MC4R Antagonists)
This model is used to evaluate the potential of MC4R antagonists to counteract the anorexia and weight loss associated with cachexia.
-
Animal Model: Aged rats are often used as they can exhibit characteristics of cachexia.
-
Drug Administration: this compound was administered orally twice a day for 22 days.[9]
-
Parameters Measured:
-
Food Intake: Daily food consumption is meticulously recorded.
-
Body Weight: Body weight is measured regularly to assess changes over the treatment period.
-
-
Outcome: A successful antagonist will demonstrate a dose-dependent increase in both food intake and body weight compared to a vehicle-treated control group.[9]
2. Genetic Obesity Models (for MC4R Agonists)
These models are crucial for evaluating the efficacy of MC4R agonists in the context of specific genetic defects that lead to obesity.
-
Animal Model: Mouse models with genetic deletions or mutations in the MC4R pathway (e.g., POMC, LEPR knockout mice) are utilized.
-
Drug Administration: Setmelanotide is typically administered via daily subcutaneous injection.[4][5]
-
Parameters Measured:
-
Body Weight: Changes in body weight are the primary endpoint.
-
Food Intake: Food consumption is monitored to assess effects on appetite.
-
Metabolic Parameters: Other relevant metabolic markers can also be assessed.
-
-
Outcome: An effective agonist is expected to reduce food intake and lead to significant weight loss in these models.
Conclusion
This compound and setmelanotide represent two opposing but equally important therapeutic strategies targeting the MC4R. This compound, as an antagonist, holds promise for treating conditions characterized by a lack of appetite and wasting, such as cachexia. In contrast, setmelanotide, an agonist, has been successfully developed and approved to address the hyperphagia and severe obesity driven by genetic deficiencies in the MC4R pathway. The data presented in this guide highlight their distinct pharmacological profiles and the tailored experimental approaches required to evaluate their respective therapeutic potentials. Further research, including potential head-to-head studies in relevant models, would provide a more definitive comparative assessment of these two modulators.
References
- 1. geneticobesitynews.com [geneticobesitynews.com]
- 2. Setmelanotide: a promising advancement for pediatric patients with rare forms of genetic obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. geneticobesitynews.com [geneticobesitynews.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of (2R,2R)-PF-07258669 and Bremelanotide: Two Melanocortin Receptor Modulators with Opposing Actions
A detailed analysis for researchers, scientists, and drug development professionals.
The melanocortin system, a key player in the regulation of a wide array of physiological processes, has emerged as a significant target for therapeutic intervention. Within this system, the melanocortin-4 receptor (MC4R) is of particular interest due to its critical role in energy homeostasis and sexual function. This guide provides a head-to-head comparison of two distinct modulators of the melanocortin pathway: (2R,2R)-PF-07258669, a selective MC4R antagonist, and bremelanotide (B69708), a non-selective melanocortin receptor agonist. This comparison will delve into their mechanisms of action, present available quantitative data, and outline the experimental protocols that support these findings, offering a comprehensive resource for the scientific community.
At a Glance: Key Differences
| Feature | This compound | Bremelanotide |
| Mechanism of Action | Selective MC4R Antagonist | Non-selective Melanocortin Receptor Agonist |
| Primary Therapeutic Target | Appetite Loss (Cachexia, Anorexia) | Hypoactive Sexual Desire Disorder (HSDD) |
| Route of Administration | Oral | Subcutaneous Injection |
| Development Stage | Phase I Clinical Trials | FDA Approved (Vyleesi®) |
Mechanism of Action and Signaling Pathways
This compound and bremelanotide exert their effects by interacting with the MC4R, a G-protein coupled receptor (GPCR). However, their opposing actions on this receptor lead to distinct downstream signaling and physiological outcomes.
Bremelanotide , an analogue of the endogenous α-melanocyte-stimulating hormone (α-MSH), acts as an agonist at several melanocortin receptors, with its therapeutic effect in HSDD primarily attributed to its action on MC4R and MC3R.[1] Activation of the MC4R in the central nervous system, particularly in the hypothalamus, is thought to modulate pathways associated with sexual desire and arousal. One proposed mechanism involves the stimulation of dopamine (B1211576) release in the medial preoptic area, a key region for sexual behavior.[2]
dot
This compound , in contrast, is a selective antagonist of the MC4R. By blocking the binding of endogenous agonists like α-MSH, it inhibits the downstream signaling cascade that normally suppresses appetite. This antagonism is expected to increase food intake and promote weight gain, making it a potential treatment for conditions like cachexia and anorexia.[3][4][5]
dot
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and bremelanotide, covering receptor binding affinity, pharmacokinetics, and clinical efficacy.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Affinity (Ki/IC50/pKi) | Species | Reference |
| This compound | MC4R | Ki: 0.46 nM (pKi ~9.34) | Human | [3] |
| MC4R | IC50: 13 nM | Not Specified | [3] | |
| MC1R, MC3R, MC5R | >200-fold selectivity over MC4R | Not Specified | [2] | |
| Bremelanotide | MC4R | pKi: 9.6 | Human | [6] |
| MC1R, MC3R, MC5R | Non-selective agonist, order of potency: MC1R > MC4R > MC3R > MC5R | Not Specified |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Bremelanotide |
| Route of Administration | Oral | Subcutaneous |
| Bioavailability (F%) | Rat: 28%, Dog: 93% | ~100% |
| Time to Max Concentration (Tmax) | Rat: 0.5 h, Dog: 0.38 h | ~1 hour |
| Elimination Half-life (T1/2) | Rat: 0.98 h, Dog: 3.6 h | ~2.7 hours |
| Plasma Protein Binding | Not Specified | 21% |
| Metabolism | Not Specified | Hydrolysis of peptide bonds |
| Excretion | Not Specified | Urine: 64.8%, Feces: 22.8% |
| Reference | [3] |
Table 3: Clinical Efficacy Data
| Compound | Indication | Key Study | Primary Endpoint(s) | Key Findings | Reference |
| This compound | Anorexia/Cachexia | Preclinical (Aged Rat Model) | Food Intake, Body Weight | Dose-dependent increase in food intake and body weight. Unbound-brain EC50 of 32 nM for body weight increase. | [2] |
| Bremelanotide | Hypoactive Sexual Desire Disorder (HSDD) | RECONNECT (Phase 3) | Change in Female Sexual Function Index-Desire Domain (FSFI-D) score, Change in Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 score | Statistically significant improvement in FSFI-D and FSDS-DAO scores compared to placebo. |
Experimental Protocols
Receptor Binding Assays
A standard method to determine the binding affinity of these compounds is a competitive radioligand binding assay.
dot
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293) are engineered to express the human melanocortin receptor of interest. The cells are cultured, harvested, and homogenized to isolate the cell membranes containing the receptors.
-
Binding Reaction: The prepared membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-MSH) and varying concentrations of the unlabeled test compound (this compound or bremelanotide).
-
Separation: After reaching equilibrium, the reaction mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding). The Ki (inhibitor constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Preclinical Efficacy Model: Aged Rat Model of Cachexia for this compound
This model was used to assess the in vivo efficacy of this compound in stimulating appetite and increasing body weight.
Methodology:
-
Animal Model: Aged rats, which naturally exhibit reduced food intake and body weight, are used as a model for cachexia.
-
Dosing: this compound is administered orally (p.o.) to the rats at various doses (e.g., 0.3-10 mg/kg) twice daily for a specified period (e.g., 22 days). A control group receives a vehicle.
-
Measurements: Daily food intake and body weight are meticulously recorded for each animal throughout the study.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and brain tissue samples may be collected to determine the concentration of the drug and establish a relationship between drug exposure and the observed effects on appetite and body weight. The unbound-brain EC50, the concentration at which 50% of the maximal effect is achieved in the brain, is a key parameter determined from this analysis.[2]
Clinical Efficacy Trial: The RECONNECT Studies for Bremelanotide
The efficacy of bremelanotide for HSDD was established in two identical Phase 3, randomized, double-blind, placebo-controlled trials known as the RECONNECT studies.
dot
Methodology:
-
Study Population: The trials enrolled premenopausal women diagnosed with HSDD.
-
Study Design: The studies consisted of a 24-week, randomized, double-blind, placebo-controlled core phase.
-
Treatment: Participants were randomized to receive either bremelanotide (1.75 mg) or a placebo, self-administered subcutaneously via an autoinjector on an as-needed basis before sexual activity.
-
Efficacy Endpoints: The co-primary efficacy endpoints were the change from baseline to the end of the study in:
-
The Female Sexual Function Index-Desire Domain (FSFI-D) score.
-
The Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) score for item 13, which assesses distress due to low sexual desire.
-
-
Data Analysis: The change in scores for the bremelanotide group was compared to the placebo group to determine the efficacy of the treatment.
Conclusion
This compound and bremelanotide, while both targeting the melanocortin system, represent two distinct therapeutic strategies. Bremelanotide, as a non-selective agonist, enhances melanocortin signaling and has been successfully developed and approved for the treatment of HSDD. In contrast, this compound is a selective MC4R antagonist designed to inhibit melanocortin signaling, with the potential to address conditions of appetite loss and cachexia. The preclinical data for this compound is promising, and ongoing clinical trials will be crucial in determining its safety and efficacy in humans. This head-to-head comparison highlights the versatility of the melanocortin system as a drug target and underscores the importance of receptor selectivity and the mode of action in achieving desired therapeutic outcomes. For researchers in the field, the distinct profiles of these two compounds offer valuable tools and insights for the continued exploration of the melanocortin pathway in health and disease.
References
- 1. bremelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology search results | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating the Anti-Cachectic Effects of (2R,3R)-PF-07258669: A Comparative Guide
This guide provides a comprehensive comparison of the preclinical anti-cachectic effects of (2R,3R)-PF-07258669, a novel melanocortin-4 receptor (MC4R) antagonist, with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decision-making in the pursuit of effective treatments for cachexia.
Introduction to Cachexia and the Role of MC4R
Cachexia is a multifactorial syndrome characterized by severe, unintentional weight loss, primarily due to the loss of skeletal muscle and adipose tissue. It is a common and debilitating complication of chronic diseases such as cancer, chronic kidney disease, and heart failure, and is associated with a poor prognosis and high mortality. The pathophysiology of cachexia is complex, involving a systemic inflammatory response and profound metabolic disturbances that lead to an imbalance between anabolic and catabolic processes.
The central melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a key regulator of appetite and energy homeostasis.[1] Pathological conditions like cancer can lead to increased signaling through the MC4R, contributing to anorexia and metabolic changes that drive cachexia.[2] Consequently, antagonism of the MC4R presents a promising therapeutic strategy to counteract the wasting process.[1]
(2R,3R)-PF-07258669: A Potent and Selective MC4R Antagonist
(2R,3R)-PF-07258669 is a small molecule antagonist of the MC4R that has shown promising preclinical efficacy in models of cachexia. Its mechanism of action involves blocking the anorexigenic and catabolic signals mediated by the MC4R in the hypothalamus, thereby stimulating appetite and promoting anabolism.
Comparative Preclinical Efficacy
This section provides a comparative summary of the preclinical data for (2R,3R)-PF-07258669 and other anti-cachectic agents from different therapeutic classes. The data is compiled from various preclinical studies and presented to highlight the relative efficacy in key anti-cachexia endpoints.
Quantitative Data Summary
The following tables summarize the available quantitative data for (2R,3R)-PF-07258669 and its comparators. It is important to note that these data are not from direct head-to-head studies and experimental conditions may vary.
Table 1: In Vitro and Pharmacokinetic Properties
| Compound | Target/Mechanism | Binding Affinity (Ki) | Selectivity | Oral Bioavailability |
| (2R,3R)-PF-07258669 | MC4R Antagonist | 0.46 nM (human) | >200-fold vs MC1R, MC3R, MC5R | Not explicitly stated for rats, but orally active. |
| TCMCB07 | MC3R/MC4R Antagonist | Not specified | Not specified | Orally active in rodents.[2] |
| BL-6020/979 | MC4R Antagonist | Potent | Selective | Orally available.[3] |
| Anamorelin | Ghrelin Receptor Agonist | Potent agonist activity | Highly specific for ghrelin receptor | Orally active. |
| Ponsegromab | GDF-15 Inhibitor | High affinity for GDF-15 | Specific for GDF-15 | Not applicable (monoclonal antibody) |
Table 2: In Vivo Efficacy in Preclinical Cachexia Models
| Compound | Animal Model | Key Findings |
| (2R,3R)-PF-07258669 | Aged Rat Model | Dose-responsive increase in food intake and body weight. |
| TCMCB07 | Rat models of cancer, CKD, and LPS-induced cachexia | Increased food intake, preserved fat and lean mass.[2] |
| BL-6020/979 | C26 Adenocarcinoma Mouse Model | Ameliorated cachexia-like symptoms, with positive effects on body mass and composition.[3] |
| Anamorelin | Rat models | Dose-dependent increase in food intake and body weight. |
| Ponsegromab | HT-1080 Xenograft Mouse Model | Restored body weight to baseline levels, preserved fat and muscle weights, improved grip strength and physical performance. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
Aged Rat Model of Cachexia (for PF-07258669 evaluation)
-
Animals: Aged male rats are used as they often exhibit spontaneous anorexia and weight loss, mimicking aspects of cachexia. Specific strain (e.g., Sprague-Dawley or Fischer 344) and age (e.g., >18 months) should be defined.
-
Housing: Animals are individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified for feeding studies.
-
Drug Administration: (2R,3R)-PF-07258669 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered orally (p.o.) via gavage at specified doses (e.g., 0.3, 1, 3, 10 mg/kg) and frequency (e.g., once or twice daily). A vehicle control group is included.
-
Endpoint Measurements:
-
Food Intake: Daily food consumption is measured by weighing the provided food and any spillage.
-
Body Weight: Body weight is recorded daily or at other specified intervals.
-
Body Composition: Lean body mass and fat mass can be assessed at baseline and at the end of the study using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR).[4][5]
-
C26 Adenocarcinoma-Induced Cachexia Mouse Model (for MC4R antagonist evaluation)
-
Animals: Male BALB/c mice (typically 6-8 weeks old) are commonly used.
-
Tumor Implantation: Colon-26 (C26) adenocarcinoma cells (e.g., 1x10^6 cells in sterile PBS) are injected subcutaneously into the flank of the mice.[6] A control group receives a vehicle injection.
-
Drug Administration: The MC4R antagonist (e.g., BL-6020/979) is administered orally daily, starting on a specified day post-tumor implantation. A vehicle-treated tumor-bearing group serves as the cachexia control.
-
Endpoint Measurements:
-
Tumor Growth: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width^2).
-
Body Weight: Total body weight is monitored daily. Tumor-free body weight is calculated by subtracting the estimated tumor weight from the total body weight.
-
Body Composition: Lean and fat mass are measured at the beginning and end of the study using DEXA or QMR.[3]
-
Muscle and Fat Pad Weights: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior) and fat pads (e.g., epididymal) are dissected and weighed.[6]
-
Grip Strength: Forelimb muscle strength is assessed using a grip strength meter.[7][8][9][10][11]
-
HT-1080 Fibrosarcoma Xenograft-Induced Cachexia Mouse Model (for Ponsegromab evaluation)
-
Animals: Immunocompromised mice (e.g., SCID or nude mice) are required to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: HT-1080 human fibrosarcoma cells are implanted subcutaneously.
-
Drug Administration: Ponsegromab (or a corresponding isotype control antibody) is administered via subcutaneous or intraperitoneal injection at specified doses and intervals.
-
Endpoint Measurements: Similar endpoints as the C26 model are measured, including tumor growth, body weight, body composition, muscle and fat pad weights, and functional measures like grip strength and physical activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in cachexia and a typical experimental workflow for evaluating anti-cachectic agents.
Cachexia Signaling Pathways
Caption: Key signaling pathways involved in cachexia-induced muscle wasting.
Experimental Workflow for Preclinical Evaluation of Anti-Cachectic Agents
Caption: A typical experimental workflow for evaluating anti-cachectic drugs.
Conclusion
The preclinical data available for (2R,3R)-PF-07258669 demonstrate its potential as a potent and selective MC4R antagonist for the treatment of cachexia. Its ability to increase food intake and body weight in a relevant animal model is promising. When compared to other anti-cachectic agents targeting different mechanisms, such as ghrelin receptor agonism or GDF-15 inhibition, MC4R antagonism offers a distinct and centrally-mediated approach to combatting the multifaceted nature of cachexia.
Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of (2R,3R)-PF-07258669 against other therapeutic modalities. However, the existing evidence strongly supports its continued development as a novel therapeutic option for patients suffering from this debilitating syndrome. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and interpretation of future studies aimed at validating and advancing new anti-cachexia therapies.
References
- 1. Melanocortin-4 receptor antagonists as potential therapeutics in the treatment of cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orally active melanocortin-4 receptor antagonist BL-6020/979: a promising candidate for the treatment of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Energy X-ray Absorptiometry (DEXA) as a longitudinal outcome measure of cancer-related muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DXA for bone density measurement in small rats weighing 150-250 grams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. SOP Grip Strength Meter - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 10. ja.brc.riken.jp [ja.brc.riken.jp]
- 11. mmpc.org [mmpc.org]
Safety and tolerability of (2R,2R)-PF-07258669 compared to placebo
An evaluation of the safety and tolerability of the melanocortin-4 receptor (MC4R) antagonist (2R,2R)-PF-07258669 has been conducted in a first-in-human, single ascending dose (SAD) clinical trial. This guide provides a comparative analysis of the safety profile of PF-07258669 versus placebo, based on the available clinical trial data. The information is intended for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is an orally active antagonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor primarily expressed in the brain that is crucial in regulating appetite and energy expenditure.[1][2] By blocking MC4R signaling, PF-07258669 has the potential to address conditions characterized by appetite loss, such as anorexia and cachexia.[2][3] Preclinical studies in aged rats have demonstrated that PF-07258669 can increase food intake and body weight.[3] The compound has advanced to Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.[1]
Safety and Tolerability in a Single Ascending Dose Study
A randomized, placebo-controlled, first-in-human, single ascending oral dose study (NCT04628793, Study C4541001) was conducted to evaluate the safety and tolerability of PF-07258669 in healthy adult participants.[4][5] The study assessed single doses ranging from 0.1 mg to 300 mg.[4]
Summary of Treatment-Emergent Adverse Events (TEAEs)
Oral administration of single ascending doses of PF-07258669 was found to be safe and well-tolerated.[4] All treatment-emergent adverse events (TEAEs) reported were of mild severity.[4] A total of 19 TEAEs were observed in 14 of the 29 study participants.[4] Of these, 7 adverse events occurred in 6 participants who received the placebo, while 12 adverse events were reported in 10 participants who received PF-07258669 at doses of 1 mg or higher.[4] No adverse events were reported in the cohorts receiving less than 1 mg of PF-07258669.[4] The incidence of adverse events was comparable between the placebo and PF-07258669 groups (33.3% for placebo and ranging from 16.7% to 50.0% for PF-07258669 ≥1 mg groups).[4]
The most frequently reported adverse event was an increase in blood triglycerides, with two occurrences in two separate participants.[4] Of the 19 TEAEs, five were considered by the investigator to be treatment-related: one in the placebo group and four in the PF-07258669 groups.[4]
| Adverse Event Category | PF-07258669 (1 mg - 300 mg) | Placebo |
| Total Participants with TEAEs | 10 | 6 |
| Total Number of TEAEs | 12 | 7 |
| Severity of all TEAEs | Mild | Mild |
| Most Frequent TEAE | Increased blood triglycerides (2 events in 2 participants) | Not Specified |
| Treatment-Related TEAEs | 4 | 1 |
| Incidence of AEs | 16.7% - 50.0% (for doses ≥1 mg) | 33.3% |
Data from the Clinical Study Report Synopsis for Study C4541001.[4]
No clinically significant abnormal trends were noted in vital signs for participants who received PF-07258669 when compared to the placebo group.[4] One participant who received a 3 mg dose of PF-07258669 experienced a single event of asymptomatic orthostatic hypotension six hours after dosing.[4]
Experimental Protocols
Single Ascending Dose (SAD) Study Design (NCT04628793)
This Phase 1 study was a randomized, investigator- and participant-blind, sponsor-open, and placebo-controlled trial.[4] The primary objective was to assess the safety and tolerability of single ascending oral doses of PF-07258669 in healthy adult participants.[4][5]
-
Participants: Up to approximately 24 healthy adults were planned to be enrolled, with a final count of 29 participants.[4][5] Inclusion criteria required participants to be overtly healthy, with a Body Mass Index (BMI) between 17.5 and 30.5 kg/m ², and a total body weight greater than 50 kg.[5]
-
Dosing: The study was designed with up to three cohorts, each with approximately eight participants. Each participant was scheduled to go through four treatment periods, receiving three different doses of PF-07258669 and one dose of placebo. A washout period of at least 7 days was implemented between each treatment period. The dose levels of PF-07258669 ranged from 0.1 mg to 300 mg.[4]
-
Safety Monitoring: Safety assessments included the monitoring of adverse events, clinical safety laboratory tests (hematology, clinical chemistry, and urinalysis), vital signs, continuous cardiac monitoring, 12-lead electrocardiograms (ECGs), respiratory rate, oral body temperature, physical examinations, and neurological examinations.[4][6]
Multiple Ascending Dose (MAD) Study Design (NCT05113940)
A Phase 1, randomized, double-blind, sponsor-open, placebo-controlled study was also initiated to investigate the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of PF-07258669 in healthy adult participants.[6][7]
-
Study Design: Part A of the study focuses on evaluating the safety and pharmacokinetics of multiple ascending oral doses of PF-07258669. Optional cohorts for healthy adult Japanese participants and/or older adult participants were also planned. Part B is designed as a 2-period, fixed-sequence, multiple-dose, open-label investigation into the effect of PF-07258669 on the pharmacokinetics of midazolam.[6]
-
Primary Outcome Measures: The primary outcomes for Part A are the number of participants who experience treatment-emergent adverse events (TEAEs) and the number of participants with laboratory test abnormalities.[6]
References
- 1. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 2. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Study of PF-07258669 In Healthy Adult Participants [ctv.veeva.com]
A Comparative Preclinical Guide to MC4R Antagonists: (2R,2R)-PF-07258669 and TCMCB07
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of the melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669, with another notable MC4R antagonist, TCMCB07. The data presented is compiled from publicly available preclinical studies and is intended to offer a comparative snapshot of their performance in various animal models.
Introduction to MC4R Antagonism
The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis, with its activation leading to suppressed appetite and increased energy expenditure.[1][2] Consequently, antagonism of MC4R presents a promising therapeutic strategy for conditions characterized by appetite loss and body wasting, such as cachexia associated with cancer or other chronic diseases.[2][3] This guide focuses on two small molecule antagonists of MC4R: this compound, developed by Pfizer, and TCMCB07.
Mechanism of Action: Targeting the MC4R Pathway
Both this compound and TCMCB07 exert their effects by blocking the MC4R signaling pathway. In a normal physiological state, the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to MC4R activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This signaling ultimately results in a decrease in appetite. By acting as antagonists, these compounds prevent the binding of endogenous agonists, thereby inhibiting this anorexigenic pathway and leading to an increase in food intake.
Figure 1: Simplified MC4R signaling pathway and the inhibitory action of antagonists.
Cross-Species Efficacy and In Vitro Performance
A direct comparison of the in vitro and in vivo performance of this compound and TCMCB07 is challenging due to the lack of head-to-head studies. The following tables summarize the available preclinical data for each compound.
This compound: In Vitro and In Vivo Data
This compound has demonstrated potent and selective antagonism of the MC4R across multiple species.[4]
Table 1: In Vitro Binding Affinity of this compound for MC4R [4]
| Species | Binding Affinity (Ki, pM) |
| Human | 460 |
| Rat | 520 |
| Dog | 94 |
Table 2: In Vivo Efficacy of this compound in Aged Rats [4][5]
| Parameter | Result |
| Model | Aged Rats (model for anorexia) |
| Dosing | 0.3-10 mg/kg, p.o., twice daily for 22 days |
| Efficacy | Dose-responsive increases in food intake and body weight |
| Unbound Brain EC50 | 32 nM (based on a 0.5% bodyweight increase per day) |
Table 3: Pharmacokinetic Profile of this compound [4]
| Species | Parameter | Value |
| Aged Rat | Oral Bioavailability | 28% |
| Aged Rat | Unbound Brain-to-Plasma Ratio (Cb,u/Cp,u) | 0.16 |
This compound also exhibited high selectivity, with over 200-fold greater affinity for MC4R compared to other melanocortin receptors (MC1R, MC3R, and MC5R).[4]
TCMCB07: In Vivo Efficacy in Cachexia and Anorexia Models
TCMCB07 has been evaluated in several rat models of cachexia and anorexia, demonstrating its potential to increase food intake and preserve lean body mass.
Table 4: In Vivo Efficacy of TCMCB07 in Various Rat Models
| Model | Dosing | Key Findings | Reference |
| Cancer- and Chronic Kidney Disease-Associated Cachexia | 1.1-3 mg/kg/day, i.p. or s.c. | Increased food intake, attenuated body weight loss, and preserved fat and lean mass. | [6] |
| Chemotherapy-Induced Anorexia (Cisplatin or 5-FU) | 3 mg/kg/day, s.c. for 21 days | Significantly increased total food intake and attenuated body weight loss. | [7][8] |
| LPS-Induced Anorexia | 2 µ g/rat/day , i.c.v. | Robust positive effects on stimulating appetite and attenuating body weight loss. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key experiments cited in this guide.
MC4R Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the MC4R.
Figure 2: General workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (MC4R) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to MC4R is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.
In Vivo Food Intake and Body Weight Measurement in Rats
This experiment assesses the in vivo efficacy of a compound on appetite and body weight.
Protocol:
-
Animal Acclimation: Rats are individually housed and acclimated to the experimental conditions.
-
Baseline Measurement: Food intake and body weight are measured for a baseline period before the start of treatment.
-
Compound Administration: The test compound is administered to the treatment group, while a vehicle is given to the control group. Administration can be via various routes (e.g., oral gavage, subcutaneous injection).
-
Data Collection: Food intake and body weight are measured at regular intervals (e.g., daily) throughout the study period.
-
Data Analysis: The changes in food intake and body weight in the treatment group are compared to the control group to determine the effect of the compound.
Pharmacokinetic Studies in Rodents
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
References
- 1. Discovery of PF-07258669: A selective and potent small molecule melanocortin-4 receptor antagonist - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting MC4R? [synapse.patsnap.com]
- 4. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. JCI - Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats [jci.org]
A Comparative Review of Melanocortin-4 Receptor (MC4R) Antagonists in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The melanocortin-4 receptor (MC4R) has emerged as a critical regulator of energy homeostasis and appetite, making it a key target for therapeutic intervention in conditions of body wasting such as cachexia and anorexia. Antagonism of MC4R signaling has shown promise in preclinical models to increase food intake and preserve lean body mass. This guide provides a comparative overview of three novel MC4R antagonists currently in clinical development: TCMCB07, PF-07258669, and GSC000580. The objective is to present a clear comparison of their performance based on available preclinical and clinical data, alongside detailed experimental methodologies.
Overview of MC4R Antagonists in Clinical Development
The development of MC4R antagonists is primarily focused on treating conditions characterized by involuntary weight loss. By blocking the anorexigenic signals mediated by MC4R, these agents aim to stimulate appetite and promote weight gain. The three compounds reviewed here represent different chemical entities and are at various stages of early clinical investigation.
Comparative Data Presentation
The following tables summarize the available quantitative data for TCMCB07, PF-07258669, and GSC000580, covering their pharmacological properties and efficacy in preclinical and clinical studies.
Table 1: In Vitro and In Vivo Pharmacology
| Parameter | TCMCB07 | PF-07258669 | GSC000580 |
| Molecular Type | Peptide | Small Molecule | Small Molecule |
| Target(s) | MC3R/MC4R Antagonist | Selective MC4R Antagonist | Selective MC4R Antagonist |
| In Vitro Potency | Not explicitly stated | Kᵢ (human MC4R): 460 pM; IC₅₀: 13 nM[1] | Binding potency: <1 nM; cAMP inhibition: <1 nM[2] |
| Selectivity | Antagonist at MC3R and MC4R | >200-fold selective for MC4R over MC1R, MC3R, and MC5R[3] | 500-1000 fold selective across the melanocortin receptor family[2] |
| Preclinical Model(s) | Rat models of cachexia (cancer, chronic kidney disease, chemotherapy-induced)[4][5] | Aged rat model of anorexia[3] | Cisplatin-induced and aging-related anorexia rat models[2] |
| Preclinical Efficacy | Increased food intake and body weight, preserved fat and lean mass[6] | Dose-responsive increases in food intake and body weight (0.5% bodyweight increase per day)[3] | Dose-dependent increase in body weight gain and food intake[2] |
| Bioavailability (oral) | Orally active in rats[6] | 28% in aged rats[3] | Favorable ADME and PK profile in rodents, dogs, and NHPs[2] |
| Brain Penetration | Yes | Unbound-brain to unbound-plasma ratio (Cb,u/Cp,u): 0.16 in rats[3] | Brain-to-plasma ratio (b/p): 0.17[2] |
Table 2: Clinical Development Status and Efficacy
| Parameter | TCMCB07 | PF-07258669 | GSC000580 |
| Indication(s) | Cachexia[7] | Anorexia Nervosa[3] | Cancer-related body mass loss[2] |
| Clinical Phase | Phase 2 initiated[8] | Phase 1 completed[9] | Phase 1[2] |
| Clinical Trial ID | NCT05529849[10] | NCT05113940[9] | Not yet publicly available |
| Patient Population | Healthy volunteers (Phase 1), Stage IV Colorectal Cancer (Phase 2)[8][10] | Healthy adult participants[9] | Information not yet available |
| Key Clinical Findings | Phase 1 (Healthy Volunteers): Well-tolerated. In Multiple Ascending Dose cohorts, a statistically significant weight difference of 1.07 kg (p=0.0195) was observed between the active and placebo groups.[10] Subjects also reported a 15% greater ease in eating meals compared to controls.[10] | Phase 1: Completed. No publicly available efficacy data to date. The trial assessed safety, tolerability, and pharmacokinetics.[9] | Phase 1: No publicly available data to date. |
| Adverse Events | Phase 1: No drug-related serious adverse events. The most common adverse event was mild to moderate injection site reaction.[10] | Information not yet publicly available | Information not yet available |
Experimental Protocols
Detailed methodologies for key experiments cited in the development of these MC4R antagonists are provided below.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the MC4R.
-
Objective: To determine the inhibitor constant (Kᵢ) of a test compound for the MC4R.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human MC4R.
-
Radioligand: Typically [¹²⁵I]-NDP-α-MSH.
-
Test compound (unlabeled antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding to the MC4R in the cell membranes.
-
Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.
-
Objective: To determine the functional potency (IC₅₀) of an MC4R antagonist.
-
Materials:
-
HEK293 or CHO cells stably expressing the human MC4R.
-
MC4R agonist (e.g., α-MSH or a synthetic agonist).
-
Test compound (antagonist).
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with increasing concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an MC4R agonist (typically the EC₈₀ concentration) in the continued presence of the antagonist.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Plot the agonist-induced cAMP production against the concentration of the antagonist.
-
The concentration of the antagonist that inhibits 50% of the maximal agonist response is determined as the IC₅₀ value.
-
In Vivo Models of Cachexia/Anorexia
Animal models are crucial for evaluating the in vivo efficacy of MC4R antagonists.
-
Objective: To assess the effect of the antagonist on food intake, body weight, and body composition in a disease model.
-
Models:
-
Chemotherapy-induced cachexia: Rats or mice are treated with a chemotherapeutic agent like cisplatin (B142131) to induce anorexia and weight loss.[4]
-
Cancer-induced cachexia: Tumor cells are implanted in rodents, leading to the development of cachexia.
-
Aged rat model of anorexia: Aged rats often exhibit reduced appetite and are used to model age-related anorexia.[3]
-
-
Procedure:
-
Induce the cachexia/anorexia phenotype in the animals.
-
Administer the test antagonist or vehicle control via the intended clinical route (e.g., oral gavage, subcutaneous injection).
-
Monitor daily food intake and body weight.
-
At the end of the study, body composition (lean and fat mass) can be analyzed using techniques like DEXA or MRI.
-
-
Data Analysis:
-
Compare the changes in food intake, body weight, and body composition between the antagonist-treated and vehicle-treated groups using appropriate statistical tests.
-
Mandatory Visualizations
MC4R Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the melanocortin-4 receptor.
Caption: The MC4R signaling cascade, initiated by agonist binding and inhibited by antagonists.
Experimental Workflow for MC4R Antagonist Evaluation
This diagram outlines a typical workflow for the preclinical and early clinical evaluation of a novel MC4R antagonist.
Caption: A streamlined workflow for the development of MC4R antagonists from bench to clinic.
Conclusion
The MC4R antagonists currently in clinical development, including TCMCB07, PF-07258669, and GSC000580, have demonstrated promising preclinical efficacy in stimulating appetite and promoting weight gain. TCMCB07 has shown early positive signals in a Phase 1 clinical trial, with a statistically significant increase in body weight in healthy volunteers.[10] While the clinical data for PF-07258669 and GSC000580 are not yet publicly available, their potent and selective preclinical profiles suggest they are also promising candidates. Further clinical investigation in patient populations with cachexia and anorexia is warranted to fully elucidate the therapeutic potential of these novel MC4R antagonists. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued research and development of this important class of drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PF-07258669 shows potent and selective preclinical properties | BioWorld [bioworld.com]
- 4. JCI - Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats [jci.org]
- 5. Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endevica Reports Positive TCMCB07 Data from Single Ascending Dose Portion of Phase 1 Clinical Trial in Cachexia - BioSpace [biospace.com]
- 8. targetedonc.com [targetedonc.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
A Tale of Two Modulators: Benchmarking the MC4R Antagonist (2R,2R)-PF-07258669 Against the First-Generation Agonist Setmelanotide
A Comparative Analysis for Researchers and Drug Development Professionals
The melanocortin-4 receptor (MC4R) stands as a critical regulator of energy homeostasis, making it a prime target for therapeutic intervention in metabolic disorders. While agonists have been the focus of treating obesity by promoting satiety, a new frontier is emerging with antagonists designed to combat conditions of appetite loss, such as cachexia. This guide provides a comprehensive benchmark of the novel MC4R antagonist, (2R,2R)-PF-07258669, against the first-generation MC4R agonist, setmelanotide (B515575). This comparison will highlight their opposing mechanisms of action and juxtapose their preclinical and clinical data, offering a valuable resource for researchers in the field.
At a Glance: Opposing Actions on a Central Target
This compound is a potent and selective MC4R antagonist developed for conditions characterized by appetite loss.[1][2] In contrast, setmelanotide is a first-in-class MC4R agonist approved for the treatment of rare genetic disorders of obesity.[3][4] Their opposing effects on the MC4R signaling pathway underscore the receptor's dual role in regulating energy balance.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and setmelanotide, providing a side-by-side comparison of their in vitro and in vivo properties.
Table 1: In Vitro Pharmacology
| Parameter | This compound (Antagonist) | Setmelanotide (Agonist) |
| Binding Affinity (Ki) | 0.46 nM[5][6] | Not explicitly found in searches |
| Functional Potency (IC50/EC50) | IC50: 13 nM[5][6] | Not explicitly found in searches |
Table 2: In Vivo Efficacy
| Indication | This compound (Antagonist) | Setmelanotide (Agonist) |
| Animal Model/Patient Population | Aged rat model of cachexia[1][2] | Patients with rare genetic obesity (POMC, PCSK1, LEPR deficiencies)[3] |
| Dosage | 0.3-10 mg/kg, orally, twice daily for 22 days[5] | Titrated up to 3.0 mg, subcutaneous, once daily[7] |
| Primary Endpoint | Increased daily food intake and body weight[5][6] | Mean percentage weight loss |
| Results | Dose-dependent increase in food intake and weight gain[1] | - 80% of POMC/PCSK1 deficiency patients achieved >10% weight loss after 1 year.[3] - 45.5% of LEPR deficiency patients achieved >10% weight loss after 1 year.[3] - Mean BMI reduction of 15% in a Phase 2 trial for hypothalamic obesity.[7] |
Visualizing the Molecular Pathways and Experimental Designs
To further elucidate the mechanisms and experimental approaches, the following diagrams, created using the DOT language, illustrate the MC4R signaling pathway and typical experimental workflows.
Caption: MC4R signaling pathway showing agonist and antagonist actions.
Caption: Typical experimental workflows for MC4R ligand evaluation.
Detailed Experimental Protocols
A thorough understanding of the methodologies is crucial for interpreting the presented data. Below are detailed protocols for key experiments used to characterize MC4R modulators.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the MC4R.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human MC4R are cultured to confluency.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a constant concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]NDP-MSH), and varying concentrations of the unlabeled test compound (e.g., PF-07258669).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.
-
Cell Culture:
-
HEK293 cells expressing human MC4R are seeded into 96-well plates and grown overnight.
-
-
Agonist Mode Assay (for compounds like setmelanotide):
-
Cells are incubated with varying concentrations of the test agonist.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.
-
-
Antagonist Mode Assay (for compounds like PF-07258669):
-
Cells are pre-incubated with varying concentrations of the test antagonist.
-
A fixed concentration of an MC4R agonist (e.g., α-MSH) is then added to stimulate cAMP production.
-
The subsequent steps of cell lysis and cAMP measurement are the same as in the agonist mode assay.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production) is determined.
-
Conclusion
The comparison of this compound and setmelanotide highlights the therapeutic versatility of targeting the MC4R. While setmelanotide has paved the way for treating rare genetic forms of obesity by activating the receptor, PF-07258669 represents a promising strategy for conditions requiring appetite stimulation through receptor antagonism. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working to further unravel the complexities of MC4R modulation and its potential to address a wider spectrum of metabolic diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA clears first drug for rare genetic causes of severe obesity | MDedge [ma1.mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Setmelanotide for the treatment of acquired hypothalamic obesity: a phase 2, open-label, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (2R,2R)-PF-07258669
For researchers, scientists, and drug development professionals engaged in the handling of the investigational melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669, stringent adherence to safety protocols is paramount. Given the potent nature of many investigational pharmaceutical compounds, a comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal is crucial to ensure personnel safety and environmental protection.
Hazard Assessment and Control
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as an investigational drug, it should be handled as a potent compound with unknown long-term health effects. The primary routes of exposure in a laboratory setting are inhalation of airborne particulates, dermal contact, and accidental ingestion. Therefore, a conservative approach to containment and personal protection is warranted.
Occupational Exposure Control:
Engineering controls should be the primary means of minimizing exposure. Handling of solid this compound should be conducted in a containment device such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure, especially when manipulating powders (e.g., weighing, preparing solutions).
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent direct contact with the compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Additional Recommendations |
| Weighing and Handling of Solid Compound | - Disposable, low-permeability lab coat or gown- Double nitrile gloves- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator | - Use powder-free gloves to minimize aerosolization.- Change gloves immediately if contaminated. |
| Solution Preparation and Handling | - Disposable lab coat or gown- Nitrile gloves- Safety glasses with side shields or chemical splash goggles | - Work within a certified chemical fume hood.- Ensure good ventilation. |
| In Vitro / In Vivo Dosing | - Lab coat- Nitrile gloves- Safety glasses | - Follow specific animal handling protocols if applicable.- Be mindful of potential for splashes or aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling this compound safely.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous pharmaceutical waste.
| Waste Stream | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container designated for hazardous chemical waste.- Do not mix with other waste streams. |
| Solutions of this compound | - Collect in a sealed, labeled container for hazardous liquid waste.- The solvent composition should be clearly indicated on the label. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Dispose of in a designated hazardous solid waste container.- Do not place in regular trash. |
| Contaminated PPE (e.g., gloves, lab coats) | - Place in a designated hazardous solid waste container immediately after use. |
All waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for the disposal of pharmaceutical waste.
By implementing these comprehensive safety and logistical measures, research institutions can foster a secure environment for the handling of potent investigational compounds like this compound, thereby protecting their personnel and the surrounding environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
